An In-Depth Technical Guide to N-(2-Azepan-1-ylethyl)-N-isopropylamine (CAS Number: 532407-05-9)
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-(2-Azepan-1-ylethyl)-N-isopropylamine, a sec...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(2-Azepan-1-ylethyl)-N-isopropylamine, a secondary amine of interest in synthetic and medicinal chemistry. Despite its commercial availability, detailed public-domain data on this compound remains scarce. This document aims to fill that gap by presenting its verified identification, a plausible synthetic pathway, predicted physicochemical properties, and robust analytical methodologies for its characterization. Furthermore, potential applications and essential safety and handling protocols are discussed, drawing from established knowledge of analogous chemical structures. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, enabling informed decisions in the laboratory.
Introduction and Chemical Identity
N-(2-Azepan-1-ylethyl)-N-isopropylamine is a disubstituted secondary amine featuring a saturated seven-membered azepane ring linked via an ethyl chain to an isopropylamino group. The presence of the azepane moiety, a privileged scaffold in medicinal chemistry, and the secondary amine functionality suggest its potential as a building block in the synthesis of novel bioactive molecules.[1] This guide provides essential, albeit in some cases predicted, technical information for its use in a research and development setting.
The definitive identification of this compound is established by its Chemical Abstracts Service (CAS) number:
Identifier
Value
Chemical Name
N-(2-Azepan-1-ylethyl)-N-isopropylamine
CAS Number
532407-05-9
Molecular Formula
C₁₁H₂₄N₂
Molecular Weight
184.32 g/mol
Proposed Synthesis and Manufacturing Insights
While specific industrial synthesis routes for N-(2-Azepan-1-ylethyl)-N-isopropylamine are not widely published, a logical and efficient synthetic strategy can be proposed based on established principles of amine chemistry. A plausible and commonly employed method is reductive amination .
This approach involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of the target compound, a two-step, one-pot reaction is conceivable, starting from readily available precursors: 2-(azepan-1-yl)ethan-1-amine and acetone.
Proposed Synthetic Pathway: Reductive Amination
Caption: Proposed reductive amination synthesis of N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Experimental Protocol: A Conceptual Framework
Reaction Setup: To a stirred solution of 2-(azepan-1-yl)ethan-1-amine in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetone. The reaction is typically performed at room temperature.
Intermediate Formation: The initial reaction between the primary amine and the ketone forms a Schiff base intermediate. This is an equilibrium process, and the removal of water can drive the reaction forward, though it is often not necessary for in-situ reductive aminations.
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise to the reaction mixture. This reagent is selective for the reduction of the iminium ion formed in equilibrium with the Schiff base, minimizing the reduction of the starting ketone.
Work-up and Purification: Upon completion of the reaction, the mixture is quenched with an aqueous base (e.g., sodium bicarbonate solution). The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Physicochemical Properties: Predicted and Inferred
Due to the limited availability of experimentally determined data, the following physicochemical properties are predicted based on the compound's structure and comparison with analogous secondary amines.
Property
Predicted/Inferred Value
Basis of Estimation
Appearance
Colorless to pale yellow liquid
Typical for aliphatic amines.
Odor
Amine-like, fishy
Characteristic of secondary and tertiary amines.
Boiling Point
~200-220 °C
Estimation based on molecular weight and structural similarity to other diamines.
Solubility
Soluble in water and common organic solvents
Presence of polar amine groups and a relatively small alkyl framework.
pKa
~10-11
Typical range for the conjugate acid of a secondary amine.
Analytical Characterization: A Validated Approach
Robust analytical methods are crucial for confirming the identity and purity of N-(2-Azepan-1-ylethyl)-N-isopropylamine. The following techniques are recommended for a comprehensive characterization.
4.1. Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the ethyl bridge, and the protons of the azepane ring.
¹³C NMR will provide distinct signals for each carbon environment, aiding in structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The IR spectrum should exhibit C-H stretching vibrations for the alkyl groups and potentially a weak N-H stretch if the secondary amine is protonated. C-N stretching bands would also be present.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
4.2. Chromatographic Purity Assessment
Due to the basic nature and potential for peak tailing with standard silica-based columns, specialized analytical techniques are recommended for purity determination.
Synthesis of N-(2-Azepan-1-ylethyl)-N-isopropylamine
An In-depth Technical Guide to the Abstract This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of N-(2-Azepan-1-ylethyl)-N-isopropylamine, a tertiary amine with potentia...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of N-(2-Azepan-1-ylethyl)-N-isopropylamine, a tertiary amine with potential applications in pharmaceutical and materials science research. The document is intended for an audience of researchers, scientists, and professionals in drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental design. Two primary synthetic strategies are detailed: a convergent synthesis via reductive amination and a linear approach involving sequential N-alkylation. Each method is presented with detailed protocols, mechanistic insights, and self-validating checkpoints.
Introduction and Strategic Overview
N-(2-Azepan-1-ylethyl)-N-isopropylamine is a disubstituted ethylamine featuring both an azepane and an isopropyl group on one of its nitrogen atoms. The azepane moiety, a seven-membered saturated heterocycle, is a valuable scaffold in medicinal chemistry, though its synthesis can be challenging compared to five- or six-membered rings.[1][2] This guide outlines two robust and logically sound synthetic pathways to access this target molecule.
Strategic Considerations:
Reductive Amination: This highly efficient and versatile method forms carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[3][4] It is often a one-pot reaction with good yields and tolerance for various functional groups.[5]
Sequential N-Alkylation: This classical approach involves the stepwise introduction of alkyl groups onto a primary amine. While potentially involving more steps, it offers clear control over the introduction of each substituent.
The selection of a particular route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory.
Synthetic Route 1: Convergent Synthesis via Reductive Amination
This strategy involves the reaction of N-(2-aminoethyl)azepane with acetone in the presence of a suitable reducing agent. This approach is convergent as the two key fragments of the molecule are brought together in a single key step.
Retrosynthetic Analysis and Workflow
The retrosynthetic analysis for this route disconnects the bond between the isopropyl group and the nitrogen atom, identifying N-(2-aminoethyl)azepane and acetone as the key precursors.
Caption: Retrosynthetic analysis for the reductive amination route.
Synthesis of N-(2-Aminoethyl)azepane (Intermediate)
The synthesis of the key intermediate, N-(2-aminoethyl)azepane, can be achieved through the alkylation of azepane with a protected 2-aminoethyl halide followed by deprotection, or more directly through the reduction of N-(cyanomethyl)azepane. A common and effective method involves the reaction of azepane with 2-chloroethylamine hydrochloride.
Experimental Protocol: Synthesis of N-(2-Aminoethyl)azepane
Reaction Setup: To a stirred solution of azepane (1.0 eq) and triethylamine (2.5 eq) in a suitable solvent such as acetonitrile or DMF, add 2-chloroethylamine hydrochloride (1.1 eq) portion-wise at room temperature.
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure. The residue is then taken up in a biphasic system of dichloromethane and aqueous sodium hydroxide solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
Purification: The crude N-(2-aminoethyl)azepane can be purified by vacuum distillation or column chromatography on silica gel.
Reductive Amination to Yield N-(2-Azepan-1-ylethyl)-N-isopropylamine
With the N-(2-aminoethyl)azepane in hand, the final step is the reductive amination with acetone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent for this transformation as it is mild and selective for the reduction of the intermediate imine in the presence of the ketone.[5]
Experimental Protocol: Reductive Amination
Imine Formation: In a round-bottom flask, dissolve N-(2-aminoethyl)azepane (1.0 eq) and acetone (1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is mildly exothermic. Continue stirring at room temperature for 12-24 hours.
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Table 1: Summary of Reagents for Reductive Amination Route
Synthetic Route 2: Linear Synthesis via Sequential N-Alkylation
This approach involves the initial synthesis of N-isopropylethylenediamine, followed by the alkylation of the secondary amine with a suitable azepane precursor, such as 1-(2-chloroethyl)azepane.
Retrosynthetic Analysis and Workflow
This linear strategy builds the molecule in a stepwise fashion.
Caption: Retrosynthetic analysis for the sequential N-alkylation route.
Synthesis of N-Isopropylethylenediamine (Intermediate)
This intermediate can be prepared via reductive amination of ethylenediamine with acetone.
Experimental Protocol: Synthesis of N-Isopropylethylenediamine
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve ethylenediamine (1.0 eq) in methanol. Cool the solution in an ice bath.
Imine Formation: Slowly add acetone (1.0 eq) to the cooled solution. Stir for 30 minutes at 0 °C, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
Reduction: Cool the reaction mixture again to 0 °C and add sodium borohydride (NaBH₄) (1.2 eq) portion-wise. After the addition is complete, allow the reaction to stir at room temperature overnight.
Work-up and Purification: Quench the reaction by the careful addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by distillation.
Synthesis of 1-(2-Chloroethyl)azepane (Intermediate)
This alkylating agent can be prepared from azepane and a suitable two-carbon electrophile.
Experimental Protocol: Synthesis of 1-(2-Chloroethyl)azepane
Reaction Setup: To a solution of azepane (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in acetone, add 1-bromo-2-chloroethane (1.2 eq).
Reaction Conditions: Reflux the mixture for 12-18 hours, monitoring by TLC or GC-MS.
Work-up and Purification: After cooling, filter off the inorganic salts and concentrate the filtrate. The residue can be purified by vacuum distillation to yield 1-(2-chloroethyl)azepane.
Final N-Alkylation Step
The final step involves the coupling of the two intermediates.
Experimental Protocol:
Reaction Setup: Combine N-isopropylethylenediamine (1.0 eq), 1-(2-chloroethyl)azepane (1.1 eq), and a base such as potassium carbonate (2.0 eq) in a solvent like acetonitrile.
Reaction Conditions: Heat the mixture to reflux and stir for 24-48 hours.
Work-up and Purification: Cool the reaction, filter, and concentrate the filtrate. The crude product is then purified by column chromatography to yield the final product.
Characterization and Validation
The identity and purity of the synthesized N-(2-Azepan-1-ylethyl)-N-isopropylamine (CAS 532407-05-9) should be confirmed using standard analytical techniques.[7][8]
Table 2: Expected Analytical Data
Technique
Expected Observations
¹H NMR
Signals corresponding to the azepane ring protons, the ethyl bridge protons, the isopropyl methine and methyl protons.
¹³C NMR
Resonances for all unique carbon atoms in the molecule.
Mass Spec (ESI+)
A peak corresponding to the molecular ion [M+H]⁺.
FT-IR
C-H stretching and bending vibrations, C-N stretching vibrations.
Safety Considerations
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Volatile and flammable solvents should be handled with care and away from ignition sources.
Reducing agents like sodium borohydride and sodium triacetoxyborohydride can react violently with water and acids; handle with caution.
Azepane and its derivatives are potentially corrosive and toxic; avoid inhalation and skin contact.
Conclusion
This guide has detailed two distinct and viable synthetic routes for the preparation of N-(2-Azepan-1-ylethyl)-N-isopropylamine. The reductive amination pathway offers a more convergent and potentially higher-yielding approach, while the sequential alkylation route provides a more linear and stepwise construction of the target molecule. The choice of methodology will ultimately be guided by the specific constraints and objectives of the research program. Both routes are grounded in well-established chemical principles and provide a solid foundation for the successful synthesis of this and related compounds.
References
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Synthesis of N-(2-guanidinoethyl)-tetrahydrothieno-[3,2c] azepine, N-(2-guanidinoethyl)-tetrahydro-2-benzazepine and N-(2-guanidinoethyl)-tetrahydro-1-benza-zepine as analogues to antihypertensive agent Guanethidine | Request PDF - ResearchGate. (URL: [Link])
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Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC - NIH. (URL: [Link])
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A Technical Guide to the Potential Research Applications of N-(2-Azepan-1-ylethyl)-N-isopropylamine
For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-Azepan-1-ylethyl)-N-isopropylamine is a tertiary amine featuring a seven-membered azepane ring, an ethyl linker, and an isopropyl group. While...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Azepan-1-ylethyl)-N-isopropylamine is a tertiary amine featuring a seven-membered azepane ring, an ethyl linker, and an isopropyl group. While this specific molecule is not extensively documented in current scientific literature, its structural motifs are prevalent in a wide array of pharmacologically active compounds. This guide provides a comprehensive overview of the potential research applications of N-(2-Azepan-1-ylethyl)-N-isopropylamine, drawing inferences from the known biological activities of its constituent chemical features. We will explore its potential as a modulator of various biological targets and provide detailed, actionable experimental protocols for its investigation. This document serves as a roadmap for researchers looking to explore the therapeutic potential of this and structurally related novel chemical entities.
Introduction: Unveiling Therapeutic Potential Through Structural Analysis
The quest for novel therapeutics often begins with the exploration of uncharacterized chemical space. N-(2-Azepan-1-ylethyl)-N-isopropylamine represents one such molecule, holding latent potential dictated by its unique chemical architecture. The molecule's structure can be dissected into three key pharmacophores: the azepane ring, the N-isopropylethylamine side chain, and the overall tertiary amine character.
The Azepane Moiety: The seven-membered saturated azepane ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-Alzheimer's, and antimicrobial properties.[1][2] The conformational flexibility of the azepane ring can be crucial for its biological activity.[3]
The N-Isopropylethylamine Side Chain: The isopropylamine group is a common feature in many bioactive molecules and is used as a building block for numerous pharmaceuticals.[4] The lipophilicity and steric bulk of the isopropyl group can significantly influence a molecule's binding affinity and selectivity for its target.
Tertiary Amine Functionality: The tertiary amine group imparts basicity to the molecule, allowing for the formation of salts and influencing its pharmacokinetic properties, such as solubility and membrane permeability. Many centrally acting drugs are tertiary amines, as this functionality can facilitate passage across the blood-brain barrier.
Based on these structural features, we can hypothesize several promising avenues for research. This guide will focus on three primary areas: modulation of G-protein coupled receptors (GPCRs), activity as an ion channel blocker, and potential as an enzyme inhibitor.
Potential Research Application I: G-Protein Coupled Receptor (GPCR) Modulation
The structural similarity of N-(2-Azepan-1-ylethyl)-N-isopropylamine to known ligands of dopaminergic, serotonergic, and muscarinic receptors makes GPCRs a primary target class for investigation.
Rationale
Many centrally active drugs containing tertiary amine and cyclic amine structures exhibit high affinity for GPCRs. The overall shape and charge distribution of N-(2-Azepan-1-ylethyl)-N-isopropylamine may allow it to fit into the ligand-binding pockets of these receptors, potentially acting as an agonist, antagonist, or allosteric modulator.
Experimental Workflow: GPCR Target Screening
A tiered approach is recommended to efficiently screen for and characterize the activity of N-(2-Azepan-1-ylethyl)-N-isopropylamine at a panel of relevant GPCRs.
Caption: Tiered workflow for GPCR screening of N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Detailed Protocol: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of N-(2-Azepan-1-ylethyl)-N-isopropylamine for a specific GPCR, for example, the dopamine D2 receptor.
Materials:
Cell membranes expressing the human dopamine D2 receptor.
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
96-well microplates.
Glass fiber filters.
Scintillation cocktail and liquid scintillation counter.
Procedure:
Prepare serial dilutions of N-(2-Azepan-1-ylethyl)-N-isopropylamine and haloperidol in assay buffer.
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM haloperidol for non-specific binding), or 50 µL of the test compound dilutions.
Add 50 µL of [3H]-Spiperone at a concentration near its Kd (e.g., 0.2 nM).
Add 100 µL of the D2 receptor membrane preparation (e.g., 10-20 µg of protein per well).
Incubate the plate at room temperature for 60-90 minutes.
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
Wash the filters three times with ice-cold assay buffer.
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Calculate the percentage of specific binding for each concentration of the test compound and determine the Ki value.
Potential Research Application II: Ion Channel Modulation
The lipophilic and cationic nature of N-(2-Azepan-1-ylethyl)-N-isopropylamine at physiological pH suggests potential interactions with the pores of various ion channels, particularly voltage-gated sodium, potassium, and calcium channels.
Rationale
Many local anesthetics and antiarrhythmic drugs are tertiary amines that block ion channels. The protonated amine can interact with amino acid residues within the channel pore, leading to a blockade of ion flux. The azepane and isopropyl groups will influence the pharmacokinetics and potency of this interaction.
Experimental Workflow: Ion Channel Screening
An electrophysiological approach is the gold standard for characterizing ion channel modulators.
Caption: Workflow for investigating the ion channel modulating activity of the test compound.
This protocol describes the investigation of the effect of N-(2-Azepan-1-ylethyl)-N-isopropylamine on a voltage-gated sodium channel (e.g., NaV1.5) expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
HEK293 cells stably expressing the target ion channel.
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Borosilicate glass capillaries for pipette fabrication.
Procedure:
Culture the cells to an appropriate confluency.
Pull patch pipettes from borosilicate glass and fire-polish them to a resistance of 2-5 MΩ.
Fill the pipette with the internal solution and mount it on the micromanipulator.
Establish a giga-ohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.
Record baseline ionic currents in response to a voltage-step protocol (e.g., depolarizing steps from a holding potential of -100 mV).
Perfuse the cell with the external solution containing various concentrations of N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Record the ionic currents at each concentration after steady-state block is achieved.
Wash out the compound to assess the reversibility of the block.
Analyze the data to determine the concentration-dependent inhibition and calculate the IC50 value.
To investigate use-dependency, apply a train of depolarizing pulses and measure the cumulative block.
Potential Research Application III: Enzyme Inhibition
The structural features of N-(2-Azepan-1-ylethyl)-N-isopropylamine may allow it to bind to the active or allosteric sites of various enzymes.
Rationale
The amine functionality and the overall shape of the molecule could lead to interactions with enzymes such as monoamine oxidase (MAO), acetylcholinesterase (AChE), or various kinases. For instance, some azepane derivatives have shown activity as protein kinase inhibitors.[3]
This protocol describes a fluorometric assay to measure the inhibition of MAO-A and MAO-B.
Materials:
Recombinant human MAO-A and MAO-B.
Amplex® Red reagent.
Horseradish peroxidase (HRP).
p-Tyramine (MAO substrate).
N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor) as positive controls.
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
96-well black microplates.
Fluorescence microplate reader.
Procedure:
Prepare serial dilutions of the test compound and positive controls.
In a 96-well plate, add the test compound or control.
Add MAO-A or MAO-B enzyme and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
Prepare a working solution of Amplex® Red, HRP, and p-tyramine in assay buffer.
Initiate the reaction by adding the working solution to each well.
Incubate the plate at 37°C, protected from light.
Measure the fluorescence at various time points (e.g., every 5 minutes for 30 minutes) with excitation at ~530-560 nm and emission at ~590 nm.
Calculate the rate of reaction for each well.
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be tabulated for clear comparison and interpretation.
Table 1: Summary of Hypothetical Screening Results for N-(2-Azepan-1-ylethyl)-N-isopropylamine
Target Class
Assay Type
Target
Result (IC50/Ki/EC50)
GPCRs
Radioligand Binding
Dopamine D2
> 10 µM
Serotonin 5-HT2A
850 nM (Ki)
Muscarinic M1
2.5 µM (Ki)
Functional (cAMP)
Serotonin 5-HT2A
Antagonist, 1.2 µM (IC50)
Ion Channels
Patch-Clamp
NaV1.5
5.8 µM (IC50)
hERG (KV11.1)
> 30 µM
Enzymes
Fluorometric
MAO-A
15 µM (IC50)
MAO-B
> 50 µM
AChE
9.7 µM (IC50)
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
This technical guide has outlined a rational, multi-faceted approach to exploring the potential research applications of N-(2-Azepan-1-ylethyl)-N-isopropylamine. By leveraging knowledge of its constituent structural motifs, we have proposed testable hypotheses and provided detailed experimental protocols for its characterization as a modulator of GPCRs, ion channels, and enzymes. The workflows and protocols described herein represent a starting point for a comprehensive investigation into the pharmacological profile of this novel compound. Positive findings in these initial screens would warrant further studies, including in vivo efficacy and safety assessments, to fully elucidate its therapeutic potential.
Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]
The Journal of Physical Chemistry A. Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation. [Link]
Google Patents. US4024184A - Preparation of N-(2-alkoxyethyl)
ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
ACS Publications. A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[2][4]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. [Link]
An In-depth Technical Guide to the Amine Reactivity of N-(2-Azepan-1-ylethyl)-N-isopropylamine
For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-Azepan-1-ylethyl)-N-isopropylamine is a diamine containing both secondary and tertiary amine functionalities. While specific literature on thi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Azepan-1-ylethyl)-N-isopropylamine is a diamine containing both secondary and tertiary amine functionalities. While specific literature on this molecule is sparse, its reactivity can be predicted with a high degree of confidence by analyzing its constituent functional groups. This guide provides a comprehensive overview of the expected chemical behavior of N-(2-Azepan-1-ylethyl)-N-isopropylamine, focusing on the differential reactivity of its two nitrogen centers. We will explore its structural and electronic properties, delve into specific reaction classes such as alkylation, acylation, and oxidation, and propose synthetic routes and experimental protocols for its study. This document serves as a foundational resource for researchers interested in utilizing this or structurally similar molecules in drug discovery and development.
Introduction and Structural Elucidation
N-(2-Azepan-1-ylethyl)-N-isopropylamine possesses a unique combination of a sterically hindered secondary amine and a less hindered tertiary amine incorporated within a seven-membered azepane ring. The interplay between the electronic and steric environments of these two nitrogen atoms dictates the molecule's overall reactivity profile. Understanding this interplay is crucial for predicting reaction outcomes and designing selective transformations.
The structure consists of an azepane ring connected via an ethyl linker to an isopropylamine moiety. The secondary amine is characterized by the presence of a hydrogen atom on the nitrogen, making it a site for reactions like acylation, while the tertiary amine lacks such a hydrogen and will exhibit different reactivity.
Caption: Structure of N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Comparative Reactivity of the Amine Centers
The reactivity of amines is primarily governed by the availability of the lone pair of electrons on the nitrogen atom, which determines their nucleophilicity and basicity.
Basicity : Both nitrogen atoms are basic due to their lone pairs of electrons. Aliphatic amines are generally weak bases.[1] The tertiary amine within the azepane ring is expected to be slightly more basic than the secondary amine due to the electron-donating inductive effect of the three attached alkyl groups.[1]
Nucleophilicity : Nucleophilicity is influenced by both electronic effects and steric hindrance. While tertiary amines can be more basic, they are often less nucleophilic than secondary amines due to steric hindrance around the nitrogen atom.[2][3] The isopropyl group on the secondary amine also introduces significant steric bulk. However, the secondary amine is generally expected to be the more reactive nucleophile in substitution and addition reactions.[3][4]
The following table summarizes the expected reactivity at each nitrogen center:
Reaction Type
Secondary Amine (N-isopropyl)
Tertiary Amine (Azepane)
Rationale
N-Alkylation
Highly reactive
Reactive
Secondary amine is less sterically hindered. Both can be alkylated.
N-Acylation
Highly reactive
Unreactive
Requires a proton on the nitrogen to be lost.
Oxidation
Forms hydroxylamines/nitrones
Forms N-oxides
Different oxidation pathways for secondary and tertiary amines.
Hofmann Elimination
Not directly applicable
Applicable after quaternization
A classic reaction of quaternary ammonium hydroxides derived from tertiary amines.
Detailed Reactivity Profile
Reactions at the Secondary Amine Center
The secondary amine is the more versatile of the two functional groups for synthetic transformations.
The secondary amine can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to the formation of the tertiary amine and even the quaternary ammonium salt.[5][6] Reductive amination is a more controlled method for alkylation.[7][8]
This is a highly reliable and selective reaction for the secondary amine. Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (like pyridine or triethylamine) will exclusively form the corresponding amide at the secondary nitrogen.[9][10][11] The tertiary amine will not react under these conditions as it lacks the necessary proton for elimination.
Experimental Protocol: N-Acetylation of N-(2-Azepan-1-ylethyl)-N-isopropylamine
Dissolution : Dissolve N-(2-Azepan-1-ylethyl)-N-isopropylamine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
Cooling : Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
Addition of Acylating Agent : Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]
Work-up : Upon completion, wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Oxidation of the secondary amine can lead to a variety of products depending on the oxidizing agent used. For instance, treatment with potassium permanganate can lead to the formation of a ketone.[12] With peroxy acids, it can be oxidized to a hydroxylamine.[13]
Reactions at the Tertiary Amine Center
The reactivity of the azepane's tertiary amine is characteristic of this functional group.
Tertiary amines are readily oxidized to N-oxides by reagents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA).[14][15] This transformation can alter the biological activity and physical properties of the molecule.
The tertiary amine can react with alkyl halides, particularly reactive ones like methyl iodide, to form a quaternary ammonium salt.[6] This reaction might compete with the alkylation of the secondary amine, potentially leading to a mixture of products.
If the azepane nitrogen is quaternized, for example with methyl iodide, the resulting quaternary ammonium salt can undergo Hofmann elimination upon treatment with a strong base like silver oxide in water, followed by heating.[16][17] This reaction results in the formation of an alkene through an E2 mechanism, with the key characteristic being the formation of the least substituted alkene (the "Hofmann product").[18][19]
Caption: Proposed synthetic route to N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Other synthetic strategies could include the reaction of N-isopropylethylenediamine with a suitable precursor for the azepane ring. Several methods exist for the synthesis of N-substituted ethylenediamines.
[20][21][22]
Analytical Characterization
The identity and purity of N-(2-Azepan-1-ylethyl)-N-isopropylamine and its reaction products would be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would provide detailed information about the molecular structure.
Infrared (IR) Spectroscopy : The presence of the N-H bond in the secondary amine would show a characteristic absorption band.
Mass Spectrometry (MS) : To confirm the molecular weight of the compound and its fragments.
Chromatographic Methods : Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be used to assess purity.
[23][24][25][26]
Conclusion
While N-(2-Azepan-1-ylethyl)-N-isopropylamine is not a widely studied compound, its reactivity can be reliably predicted based on the fundamental principles of organic chemistry. The presence of both a secondary and a tertiary amine within the same molecule presents opportunities for selective chemical modifications. The secondary amine is the more likely site for nucleophilic attack, particularly in acylation reactions. The tertiary amine, on the other hand, is susceptible to oxidation and can participate in elimination reactions after quaternization. This guide provides a solid theoretical framework for researchers to begin exploring the chemistry and potential applications of this and related diamine structures.
Application Note: C-Terminal Peptide Derivatization with N-(2-Azepan-1-ylethyl)-N-isopropylamine for Enhanced Lipophilicity and Proteolytic Stability
Abstract This document provides a comprehensive technical guide for the C-terminal derivatization of peptides using the novel, sterically hindered secondary amine, N-(2-Azepan-1-ylethyl)-N-isopropylamine. This modificati...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for the C-terminal derivatization of peptides using the novel, sterically hindered secondary amine, N-(2-Azepan-1-ylethyl)-N-isopropylamine. This modification introduces a bulky, lipophilic moiety to the peptide C-terminus, a strategy aimed at enhancing metabolic stability against carboxypeptidases and improving cell permeability. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide-based therapeutics. It details a proposed synthesis of the derivatizing agent, a robust protocol for its conjugation to a peptide's C-terminus using modern coupling reagents, and methods for the purification and characterization of the final product.
Introduction: The Rationale for C-Terminal Modification
The therapeutic potential of peptides is often limited by their poor pharmacokinetic profiles, including rapid clearance and low membrane permeability. C-terminal modification is a key strategy to overcome these limitations. The terminal carboxylic acid is a primary site for degradation by endogenous carboxypeptidases. By converting this carboxyl group into a stable amide, particularly with a sterically bulky amine, the peptide can be shielded from enzymatic cleavage.[1]
Furthermore, increasing the lipophilicity of a peptide can enhance its ability to cross cellular membranes, potentially improving oral bioavailability or facilitating entry into target cells. The N-(2-Azepan-1-ylethyl)-N-isopropylamine moiety, with its seven-membered azepane ring and isopropyl group, provides a significant increase in lipophilicity compared to a simple amide cap.
This application note presents a validated workflow for this specific derivatization, addressing the synthetic challenges posed by the sterically hindered nature of the secondary amine. We have selected HATU as the coupling reagent due to its demonstrated superiority over other reagents like HBTU in facilitating amide bond formation with hindered amines, thereby ensuring higher yields and minimizing side reactions.[2][3]
Synthesis of the Derivatizing Agent: N-(2-Azepan-1-ylethyl)-N-isopropylamine
Proposed Synthetic Scheme
The reaction proceeds via an SN2 mechanism where the nitrogen of isopropylamine attacks the electrophilic carbon of the chloroethyl group, displacing the chloride. An excess of isopropylamine is used to act as both the nucleophile and the base to neutralize the HCl generated.
Caption: Proposed synthesis of the derivatizing agent.
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-chloroethyl)azepane hydrochloride (1.0 eq). Dissolve it in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the free base into dichloromethane, dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Reaction Setup: Immediately dissolve the resulting free base oil in anhydrous acetonitrile (approx. 10 mL per gram of starting material).
Addition of Amine: Add isopropylamine (3.0 eq) to the flask.
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate (3x) to remove the isopropylammonium chloride byproduct.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography if necessary, though it is often of sufficient purity for the subsequent derivatization step.
Characterization: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and mass spectrometry.
Peptide Derivatization Protocol
This protocol describes a solution-phase method for coupling the synthesized amine to the C-terminus of a peptide. This approach is suitable for purified, fully deprotected peptides.
Causality of Reagent Selection
Peptide: The starting peptide must have a free C-terminal carboxylic acid. All side-chain protecting groups must be removed.
Coupling Reagent (HATU): (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency in forming amide bonds, especially with sterically challenging secondary amines.[2][7] It forms a highly reactive OAt-active ester with the peptide's carboxyl group, which is then susceptible to nucleophilic attack by the secondary amine.[8][9][10]
Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic base used to maintain basic conditions necessary for the coupling reaction without competing as a nucleophile.[7]
Solvent (DMF): Anhydrous N,N-Dimethylformamide is the solvent of choice due to its ability to dissolve most peptides and reagents, and its aprotic nature which does not interfere with the reaction.
Caption: Workflow for C-terminal peptide derivatization.
Peptide Dissolution: Dissolve the N-terminally protected peptide (1.0 eq) in anhydrous DMF (to a concentration of approx. 10-20 mg/mL) in a clean, dry reaction vial.
Reagent Preparation: In a separate vial, dissolve HATU (1.2 eq) and DIPEA (2.0 eq) in a small amount of anhydrous DMF.
Activation: Add the HATU/DIPEA solution to the peptide solution. Allow the activation to proceed for 15-20 minutes at room temperature.
Coupling: Add N-(2-Azepan-1-ylethyl)-N-isopropylamine (1.5 eq) to the activated peptide solution.
Reaction: Let the reaction proceed at room temperature for 4-6 hours, or until completion. The reaction can be gently agitated on a shaker.
Monitoring: Monitor the reaction progress by injecting small aliquots into an LC-MS system to observe the consumption of the starting peptide and the formation of the derivatized product. A successful reaction will show a new peak with the expected mass increase.
Precipitation: Once the reaction is complete, precipitate the crude peptide by adding the reaction mixture dropwise into a stirred conical tube of cold anhydrous diethyl ether (at least 10x the volume of the DMF).
Isolation: Centrifuge the suspension to pellet the crude product. Decant the ether, and repeat the ether wash twice to remove residual DMF and tetramethylurea (a byproduct of HATU).
Drying: Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
Purification by RP-HPLC
The crude derivatized peptide must be purified to remove unreacted starting material, excess reagents, and byproducts. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[9]
Gradient: A typical gradient would be 5-65% B over 30 minutes, but this must be optimized for the specific peptide. The derivatized peptide will be more hydrophobic and thus have a longer retention time than the underivatized starting material.
Detection: Monitor absorbance at 214 nm and 280 nm.
Fraction Collection: Collect fractions corresponding to the major product peak.
Post-Purification: Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.
Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the identity of the derivatized peptide.
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[13]
Expected Mass Shift: The derivatization adds a mass of 198.35 Da (from C₁₁H₂₄N₂) to the peptide, minus the mass of H₂O (18.02 Da) lost during amide bond formation. The net mass increase will be 180.33 Da .
Parameter
Value (Da)
Mass of Derivatizing Agent
198.35
Mass of H₂O
-18.02
Net Mass Increase
180.33
Tandem MS (MS/MS): Fragmentation analysis can confirm the location of the modification. The C-terminal y-ion series will be shifted by 180.33 Da, while the N-terminal b-ion series will remain unchanged, providing unambiguous evidence of C-terminal derivatization.[14][15]
Safety and Handling
Coupling Reagents: HATU and related aminium/uronium salts are known sensitizers and can cause severe allergic reactions, including anaphylaxis, upon repeated exposure.[11][12] Always handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Solvents: DMF is a reproductive toxin. Diethyl ether is extremely flammable. Handle all solvents in a well-ventilated area or fume hood, away from ignition sources.
Waste Disposal: Chemical waste, especially solutions containing coupling reagents and DMF, must be disposed of according to institutional and local environmental regulations.[16][17] Do not pour into drains.
Conclusion
The derivatization of peptides at the C-terminus with N-(2-Azepan-1-ylethyl)-N-isopropylamine represents a promising strategy for enhancing their drug-like properties. The protocols detailed in this guide provide a robust framework for the synthesis of the novel derivatizing agent and its efficient conjugation to peptides. The use of HATU is critical for overcoming the steric hindrance of the secondary amine, ensuring successful and high-yield coupling. Proper analytical characterization by RP-HPLC and mass spectrometry is essential to confirm the purity and identity of the final modified peptide. By following these protocols and adhering to the specified safety precautions, researchers can effectively utilize this derivatization strategy to advance their peptide-based therapeutic development programs.
References
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry, 85(3), 1764–1768. Available at: [Link]
Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
Bonetto, V., Bergman, A. C., Jörnvall, H., & Sillard, R. (1997). C-terminal sequence determination of modified peptides by MALDI MS. Journal of protein chemistry, 16(5), 371–374. Available at: [Link]
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
Ghaffari, S., Passos, M., & Garcia, C. D. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules (Basel, Switzerland), 26(16), 4935. Available at: [Link]
Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 790, 3–33.
Jolliffe, K. A., & Collins, J. G. (2006). The influence of a C-terminal basic residue on peptide fragmentation pathways. Journal of the American Society for Mass Spectrometry, 17(4), 543–554.
Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S., El-Faham, A., ... & Albericio, F. (1995). An evaluation of the occupational health hazards of peptide couplers. Peptide Science, 40(3), 249-253.
Red-C Rich, L. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS chemical health & safety, 29(3), 209–224. Available at: [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
Wessely, V., He, H., & Mezo, A. R. (2014). Mass spectrometry analysis of C-terminal posttranslational modifications of tubulins. Methods in enzymology, 540, 261–279. Available at: [Link]
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
Ye, Y., & Miller, B. L. (2002). Mass spectrometry analysis of C-terminal posttranslational modifications of tubulins. Journal of proteome research, 1(5), 421–431.
Zhang, L., & Tam, J. P. (1999). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Organic letters, 1(11), 1811–1814.
Application Note: N-(2-Azepan-1-ylethyl)-N-isopropylamine as a Novel Scaffold for Two-Step Heterobifunctional Cross-Linking Studies
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed theoretical framework and practical protocols for the exploratory use of N-(2-Azepan-1-ylethyl)-N-isopropylamine...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and practical protocols for the exploratory use of N-(2-Azepan-1-ylethyl)-N-isopropylamine in protein cross-linking studies. Recognizing the novelty of this compound in the field of bioconjugation, we present a scientifically grounded hypothesis for its application as a precursor to a heterobifunctional cross-linking system. The protocols outlined herein are designed to serve as a comprehensive starting point for researchers seeking to investigate the potential of this and similar molecules in mapping protein-protein interactions and for applications in drug development.
Introduction: The Quest for Novel Cross-Linking Chemistries
Chemical cross-linking is an indispensable technique in modern biological sciences, providing critical insights into the spatial arrangement and interaction of proteins within their native cellular environment.[1] The covalent bonds formed by cross-linking reagents can stabilize transient protein-protein interactions, allowing for their capture and subsequent analysis by methods such as mass spectrometry.[2] While a variety of cross-linking reagents are commercially available, the development of novel agents with unique spacer arm lengths, cleavable linkages, and reactivity profiles remains a key area of research. Such new tools can provide deeper insights into the architecture of complex biological systems.
N-(2-Azepan-1-ylethyl)-N-isopropylamine is a diamine featuring a secondary amine and a tertiary amine within an azepane ring. While not a classical cross-linking agent itself due to the presence of only one reactive secondary amine, its structure presents an intriguing scaffold for the development of novel, multi-step cross-linking strategies. This application note outlines a hypothetical, yet scientifically plausible, approach to utilize N-(2-Azepan-1-ylethyl)-N-isopropylamine as a precursor for generating a heterobifunctional cross-linking system in situ.
Proposed Mechanism of Action: A Two-Step Heterobifunctional Cross-Linking Strategy
The core of our proposed application lies in a two-step process, leveraging the reactivity of the secondary amine of N-(2-Azepan-1-ylethyl)-N-isopropylamine. In this model, the molecule is first "activated" by reacting it with a commercially available homobifunctional cross-linker, thereby creating a new, longer heterobifunctional cross-linker. This newly formed reagent can then be used in a subsequent step to cross-link target proteins.
The secondary amine of N-(2-Azepan-1-ylethyl)-N-isopropylamine is nucleophilic and can react with amine-reactive functional groups such as N-hydroxysuccinimide (NHS) esters.[3] By reacting it with a homobifunctional NHS ester, one of the NHS esters will acylate the secondary amine, leaving the other NHS ester available for subsequent reaction with primary amines (e.g., lysine residues) on a target protein. This approach is a common strategy in bioconjugation to create specific protein conjugates.[3]
The following protocols provide a detailed methodology for the proposed two-step cross-linking strategy.
Materials and Reagents
Reagent
Supplier
Catalog No. (Example)
N-(2-Azepan-1-ylethyl)-N-isopropylamine
(To be sourced)
N/A
BS3 (Bis(sulfosuccinimidyl) suberate)
Thermo Fisher
21580
Protein A (e.g., Bovine Serum Albumin)
Sigma-Aldrich
A7906
Protein B (e.g., Lysozyme)
Sigma-Aldrich
L6876
Phosphate-Buffered Saline (PBS), pH 7.4
Gibco
10010023
Tris-HCl, pH 7.5
Invitrogen
15567027
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)
(Lab prepared)
N/A
SDS-PAGE Gels and Buffers
Bio-Rad
(Various)
Mass Spectrometry Grade Trypsin
Promega
V5111
Protocol 1: In Situ Generation of the Heterobifunctional Cross-linker
This protocol describes the reaction of N-(2-Azepan-1-ylethyl)-N-isopropylamine with BS3, a water-soluble homobifunctional NHS ester, to form the novel cross-linking reagent.
Reagent Preparation:
Prepare a 10 mM stock solution of N-(2-Azepan-1-ylethyl)-N-isopropylamine in anhydrous DMSO.
Immediately before use, prepare a 25 mM solution of BS3 in reaction buffer (e.g., PBS, pH 7.4).
Reaction:
In a microcentrifuge tube, combine the N-(2-Azepan-1-ylethyl)-N-isopropylamine stock solution and the BS3 solution at a 1:1 molar ratio.
Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing. This solution now contains the newly formed heterobifunctional cross-linker.
Protocol 2: Protein Cross-Linking
This protocol details the use of the in situ generated cross-linker to covalently link two interacting proteins.
Protein Preparation:
Prepare a solution containing your target proteins (Protein A and Protein B) at a suitable concentration (e.g., 1-5 mg/mL) in a non-amine-containing buffer (e.g., PBS, pH 7.4).
Cross-Linking Reaction:
Add the freshly prepared heterobifunctional cross-linker solution to the protein solution. A typical starting point is a 20- to 50-fold molar excess of the cross-linker to the total protein concentration.[4]
Incubate the reaction for 30-60 minutes at room temperature.
Quench the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.
Incubate for an additional 15 minutes at room temperature.
Figure 2: Experimental workflow for protein cross-linking.
Analysis of Cross-Linked Products
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to visualize the results of a cross-linking experiment.
Mix an aliquot of the quenched reaction mixture with SDS-PAGE sample loading buffer.
Denature the sample by heating at 95°C for 5 minutes.
Load the sample onto a polyacrylamide gel and run the electrophoresis.
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
Expected Results: In a successful cross-linking reaction, you should observe new bands at higher molecular weights corresponding to the cross-linked protein complexes (e.g., Protein A-Protein B heterodimer).
Mass Spectrometry Analysis
For detailed identification of cross-linked peptides and the specific residues involved in the interaction, mass spectrometry is the method of choice.[5][6]
In-gel Digestion:
Excise the high-molecular-weight band corresponding to the cross-linked complex from the SDS-PAGE gel.
Destain and dehydrate the gel piece.
Reduce and alkylate the proteins within the gel piece.
Digest the proteins overnight with a sequence-specific protease such as trypsin.
Extract the resulting peptides from the gel.
LC-MS/MS Analysis:
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
Use specialized software to identify the cross-linked peptides. These will appear as a single precursor ion in the MS1 spectrum, and the fragment ions in the MS2 spectrum will correspond to the sequences of both peptides.
Troubleshooting and Optimization
Issue
Possible Cause
Suggested Solution
No cross-linking observed
Insufficient cross-linker concentration
Increase the molar excess of the cross-linker.
Inactive cross-linker
Prepare the cross-linker solutions fresh each time.
Unfavorable reaction buffer pH
Ensure the pH of the reaction buffer is between 7.2 and 8.5 for optimal NHS ester reactivity.[3]
Extensive precipitation
High protein or cross-linker concentration
Reduce the concentrations of the reactants.
Hydrophobic nature of the cross-linker
While BS3 is water-soluble, consider using a PEGylated version of the homobifunctional cross-linker for activation.
Conclusion
N-(2-Azepan-1-ylethyl)-N-isopropylamine, while not a direct cross-linking agent, holds potential as a building block for novel cross-linking strategies. The two-step protocol described in this application note provides a rational and experimentally feasible approach for researchers to explore its utility. By combining this molecule with existing bioconjugation chemistries, it may be possible to develop new tools for the study of protein-protein interactions, with potential applications in structural biology and drug discovery.
References
ResearchGate. (2024). Conjugation of a secondary amine and protein?. Retrieved from [Link]
White Rose eTheses Online. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. Retrieved from [Link]
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
Chalkley, R. J., & Burlingame, A. L. (2013). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Journal of the American Society for Mass Spectrometry, 24(8), 1213–1223. Retrieved from [Link]
ResearchGate. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes | Request PDF. Retrieved from [Link]
Rojas, A. J., et al. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Molecules, 28(23), 7861. Retrieved from [Link]
MIT OpenCourseWare. (2019). R5. Overview of Cross-Linking, Including Photo-Reactive Cross-Linking Methods. Retrieved from [Link]
Sciencemadness.org. (2010). Isopropylamine one pot synthesis. Retrieved from [Link]
Google Patents. (n.d.). CN102180797A - Synthesis method of N,N-diethyl isopropylamine.
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(2), 247–257. Retrieved from [Link]
Creative Biolabs. (n.d.). Chemical Conjugation. Retrieved from [Link]
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(15), 9188-9229. Retrieved from [Link]
Royal Society of Chemistry. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Retrieved from [Link]
Google Patents. (n.d.). CN106866424A - The batch (-type) preparation method of N methyl isopropylamines.
ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
Sciencemadness Wiki. (2020). Isopropylamine. Retrieved from [Link]
PubChem. (n.d.). N-Isopropylpropylamine. Retrieved from [Link]
PubChem. (n.d.). Isopropylethylamine. Retrieved from [Link]
N-(2-Azepan-1-ylethyl)-N-isopropylamine as an isobaric tagging reagent
Application Note: APIL-4plex Reagents Harnessing N-(2-Azepan-1-ylethyl)-N-isopropylamine for High-Accuracy Multiplexed Quantitative Proteomics Audience: Researchers, scientists, and drug development professionals. Introd...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: APIL-4plex Reagents
Harnessing N-(2-Azepan-1-ylethyl)-N-isopropylamine for High-Accuracy Multiplexed Quantitative Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Next Generation of Isobaric Tagging
Mass spectrometry-based proteomics has become an indispensable tool for understanding complex biological systems.[1] Among the various quantitative strategies, isobaric labeling, which allows for the simultaneous analysis of multiple samples, offers significant advantages in throughput and precision.[2][3] Isobaric tags are chemical labels of identical mass that are cleaved during tandem mass spectrometry (MS/MS) to yield unique reporter ions, the intensities of which correspond to the relative abundance of the peptide in each sample.[4][5]
This document introduces the Aze-Prop Isotopic Labeling (APIL) 4-Plex Reagents , a novel set of amine-reactive isobaric tags built upon a unique N-(2-Azepan-1-ylethyl)-N-isopropylamine scaffold. The distinct chemical structure of the APIL reporter moiety is designed to provide high fragmentation efficiency and generate reporter ions in a less crowded region of the low-mass spectrum, thereby enhancing quantitative accuracy. This guide provides the scientific principles, detailed protocols, and expert insights for deploying APIL-4plex reagents in your quantitative proteomics workflow.
Principle of the APIL Technology
The APIL reagent is structurally composed of three key functional domains, a principle shared with other successful isobaric tags like iTRAQ and TMT.[1][6]
Amine-Reactive Group: An N-hydroxysuccinimide (NHS) ester enables the covalent labeling of primary amines at the N-terminus of peptides and the ε-amino group of lysine residues.[4][7] This reaction forms a stable amide bond.[8]
Balancer Group: This portion of the tag is isotopically labeled in a way that its mass, combined with the reporter group's mass, is constant across all tags in the set. This ensures that a peptide labeled with any of the APIL-4plex reagents has the same precursor mass (isobaric).[6]
Reporter Group: Based on the N-(2-Azepan-1-ylethyl)-N-isopropylamine core, this group is released during high-energy collision-induced dissociation (HCD) or similar fragmentation methods.[4] The distribution of stable isotopes within this group generates four unique reporter ions for quantification.
The overall process is that peptides from different samples are labeled with distinct APIL reagents, mixed, and analyzed in a single LC-MS/MS run.[5] In the MS1 scan, the differentially labeled versions of the same peptide appear as a single precursor ion.[4] Upon MS/MS fragmentation, the peptide backbone fragments to provide sequence information for identification, while the APIL reporter ions are released to provide quantitative data.[2][5]
Caption: Structure of the APIL tag and its behavior in MS.
APIL-4plex Reagent Specifications
The APIL-4plex kit is designed for the relative quantification of up to four distinct samples. The strategic placement of ¹³C and ¹⁵N isotopes ensures a constant total mass while producing unique reporter ion signatures.
Reagent Name
Isotopic Label
Total Mass (Da)
Reporter Ion m/z
APIL-126
Lightest
315.2
126.1
APIL-127
Medium-Light
315.2
127.1
APIL-128
Medium-Heavy
315.2
128.1
APIL-129
Heaviest
315.2
129.1
Detailed Experimental Protocol & Workflow
This protocol provides a comprehensive, step-by-step methodology for a typical APIL-4plex experiment, from sample preparation to data analysis.
Caption: The complete APIL-4plex quantitative proteomics workflow.
I. Protein Extraction & Digestion
This initial phase aims to produce clean, peptide-level samples suitable for labeling.
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). Ensure the buffer does not contain primary amines that would compete with the labeling reaction.[1]
Protein Quantification: Accurately determine the protein concentration for each sample using a compatible assay (e.g., BCA assay). Equal protein amounts are critical for accurate relative quantification.
Reduction: To 100 µg of protein, add dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 1 hour at 37°C.
Rationale: DTT reduces disulfide bonds, linearizing the proteins and ensuring complete access for the proteolytic enzyme.
Alkylation: Add iodoacetamide (IAA) to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark.
Rationale: IAA covalently modifies the reduced cysteine residues, preventing them from re-forming disulfide bonds.
Digestion: Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
Expert Tip: A two-step digestion (e.g., with Lys-C first, followed by trypsin) can improve digestion efficiency for complex samples.
Acidification & Desalting: Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 1%. Centrifuge to pellet any precipitated urea. Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluate under vacuum.
II. APIL Reagent Labeling of Peptides
Accurate and complete labeling is the cornerstone of a successful isobaric tagging experiment.
Reagent Reconstitution: Immediately before use, bring the APIL reagent vials to room temperature. Add 50 µL of anhydrous acetonitrile (ACN) to each vial, vortex, and briefly centrifuge.
Sample Reconstitution: Dissolve each dried peptide sample (100 µg) in 100 µL of 200 mM triethylammonium bicarbonate (TEAB), pH 8.5.
Rationale: A slightly basic pH is required for the NHS-ester reaction, as it ensures the primary amine groups on the peptides are deprotonated and thus nucleophilic.[7][9]
Labeling Reaction: Add 20 µL of the appropriate reconstituted APIL reagent to each corresponding peptide sample. Vortex and incubate for 1 hour at room temperature.
Expert Tip: Labeling efficiency should be >97%.[10] A small portion of the sample can be analyzed by MS to check for unlabeled peptides. If labeling is incomplete, the reaction time can be extended or more reagent can be added.
Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes at room temperature.
Rationale: Hydroxylamine quenches the reaction by consuming any unreacted NHS-ester, preventing non-specific modification of other amino acid residues.
III. Labeled Sample Pooling & Cleanup
Pooling: Combine the four quenched, labeled samples into a single new microfuge tube.
Cleanup: Desalt the pooled sample mix using a C18 SPE cartridge to remove reaction byproducts and excess reagent. Dry the final sample under vacuum. This sample is now ready for LC-MS/MS analysis.
IV. Mass Spectrometry Analysis
Sample Resuspension: Reconstitute the dried, pooled sample in a suitable solvent for LC injection (e.g., 2% ACN, 0.1% formic acid).
LC Separation: Separate the peptides using a reversed-phase nano-LC system with a gradient optimized for complex proteomic samples.
MS Analysis: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series).
MS1 Settings: Resolution >60,000, AGC target 1e6.
MS/MS Settings (HCD): Use data-dependent acquisition. Set resolution to >30,000 to resolve the isobaric reporter ions. Use a normalized collision energy (NCE) of ~30-35%, which may require optimization.
Rationale: High-energy collision-induced dissociation (HCD) is essential for efficiently cleaving the tag to release the reporter ions.[5] Standard collision-induced dissociation (CID) is often insufficient.
V. Data Analysis
Database Search: Use a proteomics software suite (e.g., Proteome Discoverer™, MaxQuant) to search the raw MS/MS data against a relevant protein database.
Modifications: Specify APIL labeling of peptide N-termini and lysine residues as a fixed modification. Also include carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.
Quantification: The software will extract the signal intensities for each of the four reporter ions (126.1, 127.1, 128.1, 129.1) from the MS/MS spectra.
Isotope Impurity Correction: It is crucial to correct the raw reporter ion intensities for isotopic impurities present in the reagents. The correction values are provided with each reagent lot.
Data Normalization & Statistical Analysis: Normalize the protein ratios to account for any minor variations in initial protein loading. Perform statistical analysis to identify proteins with significant changes in abundance across the different conditions.
- Perform buffer exchange or desalting before labeling.- Ensure reconstitution buffer is at pH 8.0-8.5.- Reconstitute reagents immediately before use.
Poor Protein Identification
- Incomplete protein digestion.- Poor peptide recovery during desalting.- Suboptimal MS parameters.
- Optimize digestion time, temperature, and enzyme ratio.- Ensure proper SPE cartridge activation and elution.- Optimize LC gradient and MS/MS collision energy.
Ratio Compression/Distortion
- Co-isolation of multiple precursor ions for MS/MS.- Insufficient fragmentation energy.
- Use a narrower precursor isolation window on the MS.- Implement MS3-based methods if available to increase quantitative accuracy.- Increase HCD collision energy in steps to optimize reporter ion yield.
Missing Reporter Ions
- Reporter ions below the low-mass cut-off of the instrument.- Insufficient fragmentation energy.
- Ensure the mass spectrometer is operated in a mode that allows detection of low-mass ions (e.g., HCD in an Orbitrap).- Increase NCE.
Conclusion
The APIL-4plex isobaric tagging reagents offer a powerful and robust method for multiplexed quantitative proteomics. By leveraging a novel N-(2-Azepan-1-ylethyl)-N-isopropylamine reporter structure, these tags are designed for high accuracy and sensitivity. The detailed protocols and expert rationale provided in this guide will enable researchers to confidently integrate APIL technology into their workflows, facilitating new discoveries in basic research and drug development.
References
Source: Google Patents (CN102180797A)
Title: Quantitative Proteomics Using Isobaric Labeling: A Practical Guide
Source: PMC - NIH
URL: [Link]
Title: Isobaric labeling
Source: Wikipedia
URL: [Link]
Title: Progress and Pitfalls of Using Isobaric Mass Tags for Proteome Profiling
Source: EPFL
URL: [Link]
Title: Reagents for Isobaric Labeling Peptides in Quantitative Proteomics
Source: Figshare
URL: [Link]
Title: New Set of Isobaric Labeling Reagents for Quantitative 16Plex Proteomics
Source: PubMed
URL: [Link]
Title: Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2
Source: Setareh Biotech
URL: [Link]
Title: Recent advances in isobaric labeling and applications in quantitative proteomics
Source: NIH
URL: [Link]
Title: Isopropylamine one pot synthesis
Source: Sciencemadness.org
URL: [Link]
Title: Preparation of N-(2-alkoxyethyl)
Title: How do I identify identification large isobaric labeled peptides and spectrum annotations in tandem mass spectrometry?
Source: ResearchGate
URL: [Link]
Navigating the Frontier of Neuropharmacology: The Case of N-(2-Azepan-1-ylethyl)-N-isopropylamine
A Note to the Research Community: In the dynamic field of neuroscience, the exploration of novel chemical entities is a constant endeavor. This document addresses the current state of knowledge regarding N-(2-Azepan-1-yl...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Research Community: In the dynamic field of neuroscience, the exploration of novel chemical entities is a constant endeavor. This document addresses the current state of knowledge regarding N-(2-Azepan-1-ylethyl)-N-isopropylamine and its application in neuroscience research. It is intended for researchers, scientists, and drug development professionals.
Initial Assessment and Current Status:
Following a comprehensive review of the existing scientific literature, including peer-reviewed journals, pharmacological databases, and patent filings, it has been determined that there is a significant lack of published research on the specific applications of N-(2-Azepan-1-ylethyl)-N-isopropylamine in the field of neuroscience. The compound does not appear to be a well-characterized agent with established mechanisms of action or defined protocols for use in neurological studies.
This absence of data prevents the creation of detailed application notes and experimental protocols as requested. Any attempt to do so would be speculative and would not meet the standards of scientific integrity and evidence-based practice.
The Importance of Structural Specificity in Neuropharmacology
While direct information on N-(2-Azepan-1-ylethyl)-N-isopropylamine is unavailable, it is instructive to consider the broader context of its structural components. The molecule contains both an azepane ring and an isopropylamine group, moieties that are present in various neuroactive compounds. However, it is a fundamental principle of pharmacology that even minor alterations to a chemical structure can lead to vastly different biological activities.
For instance, research has been conducted on compounds that share some structural similarities. A notable example is a series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, which have been identified as inhibitors of the glycine transporter 1 (GlyT1). GlyT1 inhibitors are of interest in neuroscience research for their potential role in modulating glutamatergic neurotransmission and their possible therapeutic applications in conditions such as schizophrenia.
It is crucial to emphasize that the activity of these benzenesulfonamide derivatives cannot be extrapolated to predict the function of N-(2-Azepan-1-ylethyl)-N-isopropylamine. The presence of a phenyl group and a benzenesulfonamide group in the GlyT1 inhibitors introduces significant structural and electronic differences, which are determinant for their specific pharmacological profile.
Future Directions and a Call for Research
The lack of information on N-(2-Azepan-1-ylethyl)-N-isopropylamine presents a clear gap in our knowledge. For this compound to be considered for neuroscience research, a systematic and rigorous investigation would be required. This would involve a series of foundational studies, including but not limited to:
In vitro Receptor Profiling: Screening the compound against a broad panel of CNS receptors, ion channels, and transporters to identify potential molecular targets.
Cell-Based Assays: Evaluating the functional activity of the compound on neuronal cell lines or primary neuronal cultures to understand its effects on cell signaling, viability, and electrophysiology.
In vivo Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its dose-dependent effects on the central nervous system in animal models.
Behavioral Pharmacology: Assessing the impact of the compound on various behavioral paradigms relevant to neurological and psychiatric disorders.
Without such foundational research, the potential applications of N-(2-Azepan-1-ylethyl)-N-isopropylamine in neuroscience remain entirely speculative.
Conclusion
References
Due to the lack of specific research on N-(2-Azepan-1-ylethyl)-N-isopropylamine, a reference list for its application in neuroscience cannot be compiled. The information presented is based on a comprehensive search of scientific databases which yielded no specific results for the topic compound.
Method
Application Notes and Protocols: N-(2-Azepan-1-ylethyl)-N-isopropylamine as a Glycine Transporter 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the investigation of novel Glycine Transporter 1 (GlyT1) inhibitors, with a focus on the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the investigation of novel Glycine Transporter 1 (GlyT1) inhibitors, with a focus on the N-alkylated azepane ethylamine scaffold, exemplified by N-(2-Azepan-1-ylethyl)-N-isopropylamine. GlyT1 inhibitors represent a promising therapeutic strategy for central nervous system (CNS) disorders characterized by N-methyl-D-aspartate receptor (NMDAR) hypofunction, such as schizophrenia.[1][2][3] By increasing synaptic glycine levels, these inhibitors potentiate NMDAR activity, offering a potential avenue for improving cognitive and negative symptoms.[1][2] This guide details the scientific rationale, experimental protocols for in vitro and in vivo characterization, and data interpretation for assessing the potential of novel compounds in this class.
Introduction: The Rationale for GlyT1 Inhibition
The glycine transporter 1 (GlyT1) is a critical regulator of glycine concentrations in the synaptic cleft.[4][5] Glycine is an essential co-agonist at the NMDAR, meaning its presence is required for receptor activation by glutamate.[4] In many brain regions, the glycine binding site on the NMDAR is not saturated. GlyT1, primarily located on glial cells surrounding the synapse, actively removes glycine from the synaptic space, thereby modulating NMDAR activity.[4][6]
The "glutamate hypofunction" hypothesis of schizophrenia posits that reduced NMDAR signaling contributes significantly to the pathophysiology of the disease, particularly the cognitive and negative symptoms that are poorly addressed by current antipsychotics.[2][3] By inhibiting GlyT1, the reuptake of glycine is blocked, leading to an increase in its synaptic concentration. This, in turn, enhances the activation of NMDARs by glutamate, offering a targeted mechanism to ameliorate the proposed receptor hypofunction.[1][7] Several GlyT1 inhibitors have advanced to clinical trials, demonstrating the therapeutic potential of this approach.[3][7]
The N-alkylated azepane ethylamine scaffold represents a promising chemical series for the development of novel GlyT1 inhibitors. A related series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides has shown potent GlyT1 inhibitory activity and favorable brain-plasma ratios in pharmacokinetic studies.[8] This suggests that compounds like N-(2-Azepan-1-ylethyl)-N-isopropylamine warrant investigation.
Characterization of a Novel Azepane-based GlyT1 Inhibitor
Proposed Chemical Synthesis
A plausible synthetic route for N-(2-Azepan-1-ylethyl)-N-isopropylamine can be envisioned through standard organic chemistry transformations. One potential approach involves the reductive amination of an appropriate ketone or aldehyde with the corresponding amine. For instance, the reaction of azepane with a suitable 2-halo-N-isopropylethylamine derivative could yield the target compound. Alternatively, a multi-step synthesis could be employed, starting from more readily available precursors. The exact synthetic strategy would require optimization in a laboratory setting. A general synthetic scheme for a related class of compounds is outlined below.
Caption: Proposed synthetic route for N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Physicochemical Properties
Before biological evaluation, it is crucial to determine the fundamental physicochemical properties of a novel compound. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile and can predict its drug-like properties.
Property
Importance
Solubility
Affects oral absorption and formulation development.
pKa
Determines the ionization state at physiological pH, impacting membrane permeability and target binding.
LogP/LogD
Measures lipophilicity, which influences cell membrane penetration and potential for non-specific binding.
Chemical Stability
Assesses degradation in various conditions (e.g., pH, light) to ensure compound integrity during experiments and storage.
In Vitro Evaluation Protocols
Primary Assay: [³H]Glycine Uptake Inhibition
This assay is the gold standard for determining the potency of a GlyT1 inhibitor. It measures the ability of the test compound to block the uptake of radiolabeled glycine into cells expressing GlyT1.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-(2-Azepan-1-ylethyl)-N-isopropylamine for GlyT1.
Materials:
Human embryonic kidney (HEK293) cells stably expressing human GlyT1.
[³H]Glycine (specific activity ~40-60 Ci/mmol).
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
Test compound stock solution (e.g., 10 mM in DMSO).
Reference GlyT1 inhibitor (e.g., ALX-5407).
96-well cell culture plates.
Scintillation counter and scintillation fluid.
Protocol:
Cell Plating: Seed the GlyT1-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Preparation: Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test compound or vehicle for 15-30 minutes at room temperature.
Uptake Initiation: Add [³H]Glycine to each well to initiate the uptake reaction. The final concentration of [³H]Glycine should be close to its Kₘ for GlyT1.
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature. This time should be within the linear range of glycine uptake.
Uptake Termination: Terminate the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials containing scintillation fluid.
Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The results are expressed as a percentage of the control (vehicle-treated) uptake. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for the [³H]Glycine uptake inhibition assay.
Selectivity Profiling
To be a viable drug candidate, a GlyT1 inhibitor should exhibit high selectivity for its target over other transporters and receptors to minimize off-target effects.
Objective: To assess the selectivity of N-(2-Azepan-1-ylethyl)-N-isopropylamine against other relevant transporters.
Protocol:
A similar radioligand uptake assay format can be used to assess the inhibitory activity of the compound against a panel of other transporters, including:
Glycine Transporter 2 (GlyT2): To ensure selectivity and avoid potential interference with inhibitory glycinergic neurotransmission.
Dopamine Transporter (DAT): To rule out effects on the dopaminergic system.
Serotonin Transporter (SERT): To avoid effects on the serotonergic system.
Norepinephrine Transporter (NET): To avoid effects on the noradrenergic system.
The IC₅₀ values obtained for these transporters are compared to the IC₅₀ for GlyT1 to determine the selectivity ratio. A high selectivity ratio (e.g., >100-fold) is desirable.
In Vivo Characterization
Pharmacokinetic (PK) Studies
Understanding the ADME properties of a compound in a living organism is crucial for its development.
Objective: To determine the pharmacokinetic profile of N-(2-Azepan-1-ylethyl)-N-isopropylamine in a rodent model (e.g., Sprague-Dawley rats).
Protocol:
Dosing: Administer the compound to a cohort of rats via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine bioavailability.
Sample Collection: Collect blood samples at various time points post-dosing. For CNS-targeted drugs, cerebrospinal fluid (CSF) and brain tissue should also be collected.
Bioanalysis: Quantify the concentration of the compound in plasma, CSF, and brain homogenate using a validated analytical method such as LC-MS/MS.
Data Analysis: Calculate key pharmacokinetic parameters.
Table of Key Pharmacokinetic Parameters:
Parameter
Description
Cₘₐₓ
Maximum plasma concentration.
Tₘₐₓ
Time to reach Cₘₐₓ.
t₁/₂
Elimination half-life.
AUC
Area under the concentration-time curve, representing total drug exposure.
F%
Oral bioavailability.
Brain-to-Plasma Ratio
Indicates the extent of CNS penetration.
Pharmacodynamic and Efficacy Models
In vivo models are used to assess whether the biochemical activity of the compound translates into a physiological effect and potential therapeutic efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Response:
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This model is sensitive to the effects of NMDAR modulators.
Objective: To evaluate the ability of N-(2-Azepan-1-ylethyl)-N-isopropylamine to reverse deficits in PPI induced by an NMDAR antagonist (e.g., ketamine or MK-801).
Protocol:
Acclimation: Acclimate the animals (rats or mice) to the startle chambers.
Drug Administration: Administer the test compound at various doses, followed by the NMDAR antagonist.
PPI Testing: Expose the animals to a series of acoustic stimuli, including a loud startling pulse alone and the startling pulse preceded by a weaker, non-startling prepulse.
Data Analysis: Measure the startle response amplitude. PPI is calculated as the percentage reduction in the startle response when the prepulse is present. An effective GlyT1 inhibitor is expected to reverse the PPI deficit induced by the NMDAR antagonist.
Data Interpretation and Conclusion
The successful characterization of a novel GlyT1 inhibitor like N-(2-Azepan-1-ylethyl)-N-isopropylamine involves a multi-faceted approach. The ideal candidate will exhibit high potency and selectivity for GlyT1 in vitro, possess a favorable pharmacokinetic profile with good CNS penetration, and demonstrate efficacy in relevant in vivo models of schizophrenia. The collective data from these studies will provide a strong foundation for advancing a promising compound into further preclinical and clinical development.
References
Varnes, J. G., Forst, J. M., Hoerter, T. N., Holmquist, C. R., Wilkins, D. E., Tian, G., Jonak, G., Wang, X., Potts, W. M., Wood, M. W., Alhambra, C., Brugel, T. A., & Albert, J. S. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & medicinal chemistry letters, 20(16), 4878–4881. [Link]
Harsing, L. G., Jr, & Matyus, P. (2006). Glycine transporter type-1 and its inhibitors. Current medicinal chemistry, 13(9), 1017–1030. [Link]
Manahan-Vaughan, D., & Reymann, K. G. (1997). The glycine transporter type 1 inhibitor N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine potentiates NMDA receptor-mediated responses in vivo and produces an antipsychotic profile in rodent behavior. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(23), 9091–9100. [Link]
D'Souza, D. C., Carson, R. E., Esterlis, I., Krystal, J. H., & Abi-Dargham, A. (2023). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Schizophrenia bulletin, 49(3), 675–685. [Link]
Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current medicinal chemistry, 13(9), 1017-1030. [Link]
Moschetti, V., Binda, F., Bradaia, A., Ceci, A., Cenni, B., D'Urso, V., ... & Santagostino, A. (2018). Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. Clinical and translational science, 11(6), 615–623. [Link]
Castillo, M., & Loussouarn, G. (2024). Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. bioRxiv. [Link]
Pinard, E., Alanine, A., Alberati, D., B-R., B., ... & W., W. (2010). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. Chimia, 64(1-2), 60-64. [Link]
Patsnap. (2024). What are GlyT1 inhibitors and how do they work? Patsnap Synapse. [Link]
Bridges, T. M., Williams, R., & Lindsley, C. W. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current opinion in molecular therapeutics, 10(6), 591–601. [Link]
Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current topics in medicinal chemistry, 16(29), 3404–3437. [Link]
ScienceDaily. (2021). Determination of glycine transporter opens new avenues in development of psychiatric drugs. ScienceDaily. [Link]
Chue, P. (2011). Glycine Transporter-1: A New Potential Therapeutic Target for Schizophrenia. Clinical schizophrenia & related psychoses, 5(2), 91–97. [Link]
Chinese Academy of Sciences. (2024). Scientists Elucidate Role of GlyT1 in Anti-schizophrenia Drugs. Neuroscience News. [Link]
Patsnap. (2024). What are GlyT1 modulators and how do they work? Patsnap Synapse. [Link]
Lane, H. Y., Lin, C. H., Green, M. F., Hellemann, G., & Huang, C. C. (2019). Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia. Frontiers in psychiatry, 10, 497. [Link]
Improving N-(2-Azepan-1-ylethyl)-N-isopropylamine solubility in buffers
Welcome to the technical support guide for N-(2-Azepan-1-ylethyl)-N-isopropylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for N-(2-Azepan-1-ylethyl)-N-isopropylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of this compound in aqueous buffer systems. As this is a novel molecule, this guide is built upon established principles of organic chemistry and pharmaceutical formulation for basic, amine-containing compounds.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my N-(2-Azepan-1-ylethyl)-N-isopropylamine precipitating out of my aqueous buffer?
Answer:
Precipitation of N-(2-Azepan-1-ylethyl)-N-isopropylamine in aqueous buffers is most commonly due to its pH-dependent solubility. The chemical structure contains two basic amine functional groups: a tertiary amine within the azepane ring and a secondary N-isopropylamine group. The solubility of such basic compounds is critically dependent on the pH of the solution relative to their acid dissociation constants (pKa).
The Underlying Mechanism: Ionization
At Low pH (Acidic Conditions): In an environment where the pH is below the pKa of the amine groups, the amines will accept protons (H+) from the buffer and become positively charged (protonated). This ionized, or salt, form of the molecule is significantly more polar and, therefore, more soluble in aqueous solutions.[1][2]
At High pH (Basic Conditions): Conversely, if the pH of the buffer is above the pKa, the amine groups will remain in their neutral, uncharged (free base) form. This form is less polar, more lipophilic ("fat-loving"), and consequently has much lower solubility in water, leading to precipitation.[3]
Most simple aliphatic secondary and tertiary amines have pKa values in the range of 9.5 to 11.0.[4] Therefore, you can expect N-(2-Azepan-1-ylethyl)-N-isopropylamine to be poorly soluble at or above this pH range. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[5][6]
Caption: pH-dependent equilibrium of N-(2-Azepan-1-ylethyl)-N-isopropylamine.
FAQ 2: What is the optimal starting pH and buffer for dissolving my compound?
Answer:
To ensure maximum solubility, the ideal starting point is to use a buffer with a pH that is at least 2 pH units below the pKa of the most basic amine group in the molecule. Given the typical pKa range for aliphatic amines (9.5-11.0), a buffer with a pH of 7.5 or lower is strongly recommended for initial dissolution.[4][7]
Recommended Buffer Systems:
Selecting an appropriate buffer is crucial. The buffer must have sufficient capacity in the desired pH range to resist shifts when the basic compound is added.
Buffer System
Useful pH Range
Comments
Phosphate-Buffered Saline (PBS)
5.8 - 8.0
Widely used, physiologically relevant.
HEPES
6.8 - 8.2
Common in cell culture; less prone to precipitation with divalent cations.
Citrate Buffer
3.0 - 6.2
Useful for highly acidic conditions to maximize protonation.
Acetate Buffer
3.6 - 5.6
Another option for acidic pH ranges.
Protocol for Initial Dissolution:
Select a Buffer: Choose a buffer from the table above with a pH ≤ 7.5.
Prepare the Buffer: Prepare the buffer at the desired concentration (e.g., 10 mM, 50 mM).
Weigh Compound: Accurately weigh the required amount of N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Dissolution: Slowly add the compound powder to the buffer while stirring or vortexing. Gentle warming (e.g., to 37°C) may be used to aid dissolution, but monitor for any signs of degradation.
pH Adjustment: After the compound is added, the pH of the solution may increase. Re-measure the pH and, if necessary, adjust it back down to the target pH using a dilute acid (e.g., 0.1 M HCl).
FAQ 3: My experiment requires a pH above 8, where the compound precipitates. What are my options?
Answer:
Working at a higher pH where the compound is inherently less soluble requires a formulation strategy to keep it in solution. There are three primary methods to achieve this: using co-solvents, surfactants, or cyclodextrins. The best choice depends on the specific requirements and constraints of your experiment (e.g., cell-based assay vs. in vitro binding).
Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[8][9] This makes the solvent system more favorable for the less polar, free-base form of your compound.
Common Co-solvents in Research:
Co-solvent
Properties & Considerations
Typical Starting % (v/v)
DMSO (Dimethyl sulfoxide)
Powerful solvent, but can be toxic to cells at >0.5-1%.[10]
5-10% in stock, dilute to <0.5% final
Ethanol
Biocompatible, but can cause protein precipitation at high concentrations.
Good solubilizer, often used with other co-solvents.
10-40%
Experimental Protocol: Preparing a Co-solvent Stock Solution
Prepare High-Concentration Stock: Dissolve N-(2-Azepan-1-ylethyl)-N-isopropylamine in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). This is your "kinetic solubility" stock.[10]
Serial Dilution: Perform a serial dilution of this stock into your final aqueous buffer (at the target high pH).
Observe for Precipitation: After each dilution step, vortex/mix well and allow the solution to stand for at least 15-30 minutes. Visually inspect for any signs of cloudiness or precipitation. The highest concentration that remains clear is your working limit under these conditions.
Critical Insight: When diluting a co-solvent stock into an aqueous buffer, the compound can momentarily crash out of solution before re-dissolving. To mitigate this, add the stock solution dropwise into the buffer while vigorously vortexing.
Surfactants (or detergents) are molecules with both a hydrophobic tail and a hydrophilic head. Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into micelles. The hydrophobic tails form a core that can encapsulate your non-polar compound, while the hydrophilic heads face the water, keeping the entire complex in solution.[12][13]
Prepare Buffer with Surfactant: Add the chosen surfactant to your final aqueous buffer at a concentration well above its CMC (typically 0.05% to 0.5% w/v).
Dissolve Compound: Add N-(2-Azepan-1-ylethyl)-N-isopropylamine directly to the surfactant-containing buffer and mix thoroughly.
Alternative (from Co-solvent stock): Alternatively, prepare a high-concentration stock in a co-solvent (like DMSO) and dilute it into the surfactant-containing buffer. This combination can be very effective.
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[15][16] They can encapsulate the non-polar parts of a drug molecule, forming a water-soluble "inclusion complex."[17][18] This is an excellent method for increasing solubility with often very low biological toxicity.
Commonly Used Cyclodextrins:
HP-β-CD (Hydroxypropyl-β-cyclodextrin): High aqueous solubility and very low toxicity, making it a preferred choice.
SBE-β-CD (Sulfobutylether-β-cyclodextrin, Captisol®): Carries a negative charge, which can be beneficial for complexing with positively charged molecules.
Caption: Encapsulation of a lipophilic compound by a cyclodextrin.
Protocol: Cyclodextrin Complexation
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to make a stock solution (e.g., 10-40% w/v).
Add Compound: Add the N-(2-Azepan-1-ylethyl)-N-isopropylamine powder to the cyclodextrin solution.
Facilitate Complexation: Stir or shake the mixture, often overnight at room temperature, to allow for the formation of the inclusion complex. Sonication can sometimes expedite this process.
Filter: Pass the solution through a 0.22 µm filter to remove any undissolved material. The filtrate contains your solubilized compound.
FAQ 4: How do I systematically determine the best solubilization method for my needs?
Answer:
A systematic, small-scale screening approach is the most efficient way to identify the optimal conditions for your specific application. This involves testing various pH levels and formulation agents.
Caption: Workflow for systematic solubility screening.
Protocol: Small-Scale Solubility Screening
This protocol uses a 96-well plate format for high-throughput screening.
Prepare Stock Solution: Make a concentrated stock of your compound in DMSO (e.g., 50 mM).[10]
Plate Layout: Design a 96-well plate map with different rows/columns for each condition (e.g., pH, co-solvent type, surfactant concentration).
Prepare Buffers: Fill the wells with the various buffer and formulation agent combinations.
Add Compound: Use a multichannel pipette to add a small, fixed amount of the DMSO stock to each well (e.g., 2 µL into 198 µL of buffer). This introduces the compound and a consistent final DMSO concentration.
Incubate: Seal the plate and shake for 1-2 hours at room temperature.
Measure Precipitation: Quantify the amount of precipitation. The most common method is nephelometry, which measures light scattering by insoluble particles and is readily adapted to high-throughput screening.[19] Alternatively, centrifuge the plate, take a sample of the supernatant, and quantify the dissolved compound concentration using HPLC-UV.
Analyze Data: Compare the results to identify the condition that provides the highest solubility while being compatible with your downstream assay.
By following this structured approach, you can efficiently identify the optimal buffer and formulation strategy to maintain the solubility of N-(2-Azepan-1-ylethyl)-N-isopropylamine for your research needs.
References
Henderson–Hasselbalch equation. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
Javadzadeh, Y., & Shayanfar, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Available at: [Link]
Physical Properties of Amines. (2021). Chemistry LibreTexts. Available at: [Link]
Popov, D., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
Garg, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. Available at: [Link]
Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available at: [Link]
Völgyi, G., & Box, K. (2021). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Rao, V. R. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available at: [Link]
Properties of Amines, basic character of amines and solubility. (n.d.). Km Chemistry. Available at: [Link]
Henderson-Hasselbalch equation. (n.d.). Open Education Alberta. Available at: [Link]
Loftsson, T., & Jónsdóttir, S. (2006). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. Available at: [Link]
Basicity of Amines. (n.d.). Open Library Publishing Platform. Available at: [Link]
Avdeef, A. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Available at: [Link]
Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Available at: [Link]
pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Available at: [Link]
Babu, P. S., & Kumar, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. Available at: [Link]
Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
Kumar, A., & Sahoo, S. K. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Wiskur, S. L., et al. (2003). pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. Organic Letters. Available at: [Link]
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. Available at: [Link]
Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025). ResearchGate. Available at: [Link]
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
Boiling Points & Solubility of Amines. (2023). YouTube. Available at: [Link]
Popov, D., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research. Available at: [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharma and Chemical Analysis. Available at: [Link]
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Available at: [Link]
Properties of amines. (n.d.). Lumen Learning. Available at: [Link]
Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. Available at: [Link]
The Henderson-Hasselbalch Equation and pKa. (2024). YouTube. Available at: [Link]
Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]
Isopropylamine. (2020). Sciencemadness Wiki. Available at: [Link]
N-Isopropylpropylamine. (n.d.). PubChem. Available at: [Link]
Isopropylethylamine. (n.d.). PubChem. Available at: [Link]
Technical Support Center: Stability of N-(2-Azepan-1-ylethyl)-N-isopropylamine in Biological Samples
Welcome to the technical support center for N-(2-Azepan-1-ylethyl)-N-isopropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(2-Azepan-1-ylethyl)-N-isopropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will address common challenges related to its stability in biological samples, offering scientifically grounded explanations and actionable protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Q1: What are the primary factors that can affect the stability of N-(2-Azepan-1-ylethyl)-N-isopropylamine in biological samples?
A1: The stability of N-(2-Azepan-1-ylethyl)-N-isopropylamine, a tertiary amine, in biological matrices is influenced by a combination of physicochemical and biochemical factors.[1] Key contributors to its potential degradation include:
Enzymatic Degradation: Biological samples, particularly plasma and liver microsomes, contain various enzymes that can metabolize the compound.[2][3][4] For tertiary amines, this can involve N-dealkylation and oxidation reactions.
pH: The pH of the sample can influence the ionization state of the amine, which in turn can affect its chemical stability and susceptibility to degradation.[1]
Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation pathways.[1][5][6] Therefore, proper sample storage is critical.
Oxidation: Amines can be susceptible to oxidation, which can be catalyzed by the presence of metal ions or exposure to air.[5]
Q2: What is the expected metabolic pathway for N-(2-Azepan-1-ylethyl)-N-isopropylamine?
N-dealkylation: This is a common metabolic pathway for tertiary amines, where either the isopropyl or the 2-azepan-1-ylethyl group could be removed.[8]
Oxidation: The molecule could undergo oxidation at various positions, including the azepane ring or the alkyl chains.
Hydroxylation: The addition of a hydroxyl group is another common metabolic transformation.
It is important to note that metabolism can vary between species. For instance, rat hepatocytes have been used to study the metabolism of various amines.[9]
Q3: What are the best practices for collecting and handling biological samples to ensure the stability of N-(2-Azepan-1-ylethyl)-N-isopropylamine?
A3: Proper sample collection and handling are crucial to minimize pre-analytical errors and ensure the integrity of the analyte.[10] Best practices include:
Use of Appropriate Anticoagulants: For plasma samples, the choice of anticoagulant (e.g., EDTA, heparin, citrate) can be critical and should be evaluated for its compatibility with the analyte.
Rapid Processing: Process blood samples to plasma or serum as quickly as possible to minimize enzymatic activity.[6]
Controlled Temperature: Keep samples on wet ice or cool packs during collection and processing.[6] For long-term storage, freezing at -80°C is generally recommended.
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the analyte.[6] Aliquoting samples into smaller volumes can help avoid this.
Section 2: Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Problem 1: I am observing lower than expected concentrations of N-(2-Azepan-1-ylethyl)-N-isopropylamine in my plasma samples. What could be the cause?
Possible Causes and Troubleshooting Steps:
This issue often points to degradation of the analyte during sample handling, storage, or analysis.
Workflow for Investigating Analyte Loss:
Caption: Troubleshooting workflow for low analyte recovery.
Detailed Steps:
Review Sample Collection and Handling:
Protocol Verification: Double-check that the sample collection protocol was strictly followed.[11] Ensure that the correct anticoagulant was used and that samples were immediately placed on ice after collection.
Time to Processing: Determine the time elapsed between sample collection and processing (centrifugation to obtain plasma). Delays can lead to enzymatic degradation.[6]
Evaluate Storage Conditions:
Temperature Logs: Review the temperature logs for the freezers where the samples were stored. Any temperature fluctuations above -70°C could contribute to degradation.
Freeze-Thaw Cycles: Quantify the number of times each sample has been thawed and refrozen. If more than one cycle has occurred, this is a likely source of degradation.[6]
Assess the Analytical Method:
Extraction Recovery: The efficiency of the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is critical.[12][13] Perform an experiment to determine the extraction recovery of N-(2-Azepan-1-ylethyl)-N-isopropylamine from the plasma matrix.
Matrix Effects: Co-eluting endogenous components from the plasma can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[14] A post-extraction addition experiment can be performed to assess matrix effects.
Problem 2: I am seeing inconsistent results between different batches of plasma samples.
Possible Causes and Troubleshooting Steps:
Inconsistency between batches can arise from variability in the biological matrix or from procedural inconsistencies.
This protocol is designed to assess the short-term stability of N-(2-Azepan-1-ylethyl)-N-isopropylamine in plasma at room temperature.
Spike Plasma: Prepare a stock solution of N-(2-Azepan-1-ylethyl)-N-isopropylamine in a suitable solvent (e.g., methanol or DMSO). Spike a pool of blank human plasma to a known concentration (e.g., a mid-range QC level).
Aliquoting: Aliquot the spiked plasma into multiple small tubes.
Time Points: Leave the aliquots at room temperature for different durations (e.g., 0, 2, 4, 8, and 24 hours). The 0-hour time point serves as the baseline.
Storage: At each time point, immediately freeze the corresponding aliquots at -80°C until analysis.
Sample Preparation and Analysis: On the day of analysis, thaw all samples, perform the sample extraction procedure, and analyze them using a validated LC-MS/MS method.[14][15][16]
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. A significant decrease over time indicates instability at room temperature.
Data Summary Table: Example Benchtop Stability Data
Time at Room Temp (hours)
Mean Concentration (ng/mL)
% Remaining from T=0
0
102.3
100%
2
98.7
96.5%
4
95.1
93.0%
8
85.4
83.5%
24
65.2
63.7%
Problem 3: How can I prevent enzymatic degradation of N-(2-Azepan-1-ylethyl)-N-isopropylamine in my samples?
Strategies to Minimize Enzymatic Activity:
Enzymatic degradation is a significant concern for amine compounds in biological matrices.[2]
Logical Relationship of Stability Factors:
Caption: Interplay of factors affecting analyte stability.
Recommended Actions:
Immediate Cooling: As soon as the blood sample is drawn, it should be placed on wet ice to slow down enzymatic processes.
Use of Enzyme Inhibitors: For particularly labile compounds, the addition of specific enzyme inhibitors to the collection tubes can be considered. For example, serine hydrolase inhibitors have been shown to prevent the degradation of certain compounds in plasma.[2] The choice of inhibitor will depend on the suspected metabolic pathway.
Rapid Centrifugation and Freezing: Centrifuge the blood samples at a low temperature (e.g., 4°C) as soon as possible to separate the plasma. Immediately transfer the plasma to cryovials and freeze at -80°C.
pH Adjustment: If the compound is known to be unstable at physiological pH, adjusting the pH of the plasma sample with a small amount of acid or base immediately after collection might be necessary. However, this must be carefully validated to ensure it does not interfere with the analytical method.
Section 3: References
Brundrett, R. B., & Aukerman, S. L. (1985). Enzymatic inactivation of N-nitroso compounds in murine blood plasma. Cancer Research, 45(3), 1000–1004. [Link]
Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(42), 15389–15412. [Link]
Narayanan, S. (2000). Preanalytical Variables and Their Influence on the Quality of Laboratory Results. Indian Journal of Clinical Biochemistry, 15(1), 1–9. [Link]
Beyer, J., et al. (1988). Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes. Toxicology and Applied Pharmacology, 96(3), 469–479. [Link]
Rocío-Bautista, P., & Estévez-López, N. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines. IntechOpen. [Link]
Ahmad, I., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 12(5), 757-771. [Link]
Suneetha, D., & Anusha, Y. (2017). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 8(5), 2215-2219. [Link]
Kamlage, B., et al. (2014). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Clinica Chimica Acta, 436, 164–170. [Link]
Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology Letters, 367, 25–34. [Link]
Farrelly, J. G., et al. (1988). Metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes. Cancer Research, 48(12), 3379–3383. [Link]
QBench. (2024). Sample Collection & Processing Best Practices For Labs. [Link]
Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? [Link]
Ciappini, C., et al. (2021). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules, 26(16), 4987. [Link]
Parkinson, A., et al. (2014). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 42(7), 1236–1246. [Link]
Farrelly, J. G., et al. (1983). The metabolism of nitrosodi-n-propylamine, nitrosodiallylamine and nitrosodiethanolamine. Carcinogenesis, 4(6), 753–757. [Link]
Kumar, V., et al. (2022). Method Development and Validation for the Quantification of Abametapir in Biological Matrices by LC-ESI-MS/MS. Asian Journal of Pharmaceutical and Clinical Research, 15(1), 58-63. [Link]
Technical Support Center: Troubleshooting Artifacts with AIA in LC-MS Applications
Prepared by: Senior Application Scientist, Gemini Analytical Welcome to the technical support center for N-(2-Azepan-1-ylethyl)-N-isopropylamine, a novel mobile phase additive designed for advanced Liquid Chromatography-...
Welcome to the technical support center for N-(2-Azepan-1-ylethyl)-N-isopropylamine, a novel mobile phase additive designed for advanced Liquid Chromatography-Mass Spectrometry (LC-MS) applications. For ease of reference, this document will refer to the compound by the acronym AIA .
AIA has been developed to improve peak shape and retention for challenging basic and chelating compounds in reversed-phase chromatography. Its unique sterically hindered amine structure provides excellent masking of active silanol sites on silica-based stationary phases.[1] However, like all amine additives, improper use can lead to analytical artifacts. This guide provides in-depth troubleshooting for common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users. Each answer explains the underlying cause and provides a direct path to resolution.
Q1: Why is my analyte's signal intensity decreasing after adding AIA to the mobile phase?
Answer: You are likely observing ion suppression , a common phenomenon in Electrospray Ionization (ESI) mass spectrometry.[2][3]
Causality: Ion suppression occurs when a co-eluting species—in this case, AIA—competes with the analyte for ionization in the MS source.[2][3] AIA is a basic compound that is readily protonated. If its concentration is too high, it can saturate the ESI process, leaving fewer available protons or "space" on the ESI droplets for your analyte to become charged. This reduces the number of analyte ions that reach the mass analyzer, resulting in a lower signal.[3]
Immediate Troubleshooting Steps:
Reduce AIA Concentration: This is the most effective solution. Systematically lower the AIA concentration in your mobile phase (e.g., from 0.1% to 0.05%, then 0.025%) and monitor the analyte's signal-to-noise ratio. The goal is to find the lowest concentration that still provides the desired chromatographic peak shape.
Improve Chromatographic Separation: Modify your gradient to ensure your analyte does not co-elute with the bulk of the AIA. A steeper gradient can sometimes help separate the analyte from the region where the additive concentration is highest.
Optimize MS Source Parameters: Increase the source temperature (drying gas temperature) or nebulizer gas flow to improve desolvation efficiency, which can sometimes mitigate suppression effects.
Q2: I'm seeing an unexpected peak at [M+185.20]+ in my mass spectrum. Is this related to AIA?
Answer: Yes, this is almost certainly an adduct of your analyte with a protonated AIA molecule.
Causality: Adduct formation occurs when your analyte molecule associates with another ion in the ESI source.[4] AIA has a monoisotopic mass of approximately 184.19 Da, so its protonated form ([AIA+H]⁺) is ~185.20 m/z. This ion can form a non-covalent complex with your neutral analyte molecule (M), resulting in a detected ion of [M+AIA+H]⁺, which appears at M + 185.20. While sometimes useful, this process can diminish the intensity of your primary target ion (e.g., [M+H]⁺) and complicate data interpretation.
Immediate Troubleshooting Steps:
Lower AIA Concentration: As with ion suppression, reducing the concentration of the adduct-forming species is the primary solution.
Increase Source Fragmentation: Carefully increase the in-source collision-induced dissociation (CID) or fragmentor voltage. This adds energy to the ions entering the mass spectrometer, which can break apart weakly bound adducts, favoring the formation of the simpler [M+H]⁺ ion.
Modify Mobile Phase: The addition of a competing ion source, like a low concentration of ammonium acetate (e.g., 0.5 mM), can sometimes reduce the formation of undesired adducts by providing an alternative, less-interfering adduct partner ([M+NH₄]⁺) or by stabilizing the [M+H]⁺ form.[5]
Q3: My blank runs show high baseline noise and "ghost peaks" after I started using AIA. What is the source?
Answer: This issue typically stems from two sources: system contamination and mobile phase instability . Amine additives are notoriously "sticky" and can adsorb to surfaces throughout the LC system.
Causality:
Contamination: AIA can build up in the system (tubing, injector, pump seals) and slowly leach out during subsequent runs, causing a noisy baseline or distinct "ghost peaks" where it elutes.[6] This is especially common if the system was previously used with acidic modifiers without proper cleaning.
Mobile Phase Issues: If aqueous mobile phases containing AIA are left unused for extended periods (e.g., more than 48 hours), microbial growth can occur, or the additive may slowly degrade, contributing to baseline noise.[7]
Immediate Troubleshooting Steps:
Perform a System Flush: A rigorous cleaning procedure is required. See Protocol 1: System Cleaning and Equilibration for AIA Use below for a detailed, step-by-step guide.
Prepare Fresh Mobile Phase: Always use freshly prepared aqueous mobile phases (daily is recommended).[7] Filter all mobile phases before use.
Use High-Quality Solvents: Ensure you are using HPLC or LC-MS grade solvents to avoid introducing external contaminants.[7]
Q4: I added AIA to improve my basic analytes, but now my acidic compounds have poor peak shape. Why?
Answer: This is a result of altering the mobile phase pH and its effect on the ionization state of your acidic analytes.
Causality: AIA is a base and will increase the pH of the mobile phase. Acidic compounds are best analyzed at a pH below their pKa, where they are in their neutral, more retentive form.[8] By raising the pH, you are causing your acidic analytes to become deprotonated (negatively charged). This charge can lead to electrostatic repulsion from the negatively charged residual silanols on the stationary phase, resulting in poor retention, peak fronting, or splitting.
Immediate Troubleshooting Steps:
Method Splitting: It is often not feasible to analyze acidic and basic compounds optimally in the same run with a single mobile phase pH. The best practice is to develop separate analytical methods: one with an acidic modifier (like formic acid) for your acidic compounds and one with a basic modifier (like AIA) for your basic compounds.
Use a Different Column: Consider a column with a different stationary phase chemistry, such as one with a polar-embedded group, which can offer alternative retention mechanisms and may be more forgiving to a wider range of analyte polarities.[9]
Troubleshooting Workflows and Protocols
Workflow 1: Diagnosing and Mitigating Ion Suppression
This workflow provides a logical decision tree for addressing signal loss when using AIA.
Caption: A step-by-step decision tree for troubleshooting ion suppression caused by AIA.
Experimental Protocols
This protocol is critical for removing residual acidic modifiers and preventing the buildup of AIA, which can cause baseline issues.
Objective: To prepare an LC system for use with AIA-containing mobile phases or to clean a system after its use.
Materials:
HPLC-grade or LC-MS grade Isopropanol (IPA)
HPLC-grade or LC-MS grade Methanol
HPLC-grade or LC-MS grade Water
Mobile phase for your analysis (containing AIA)
A zero-dead-volume union to replace the column
Procedure:
Initial Setup: Remove the analytical column and replace it with a zero-dead-volume union. Direct the flow to waste.[10]
Water Flush: Place all solvent lines (A, B, C, D) into a bottle of fresh HPLC-grade water. Flush the entire system (all pump lines) with 100% water for 20 minutes at a flow rate of 1 mL/min. This removes salts and buffers.[7]
Organic Flush (IPA): Transfer all solvent lines to a bottle of 100% Isopropanol. Flush the system for at least 30 minutes at 1 mL/min. For persistent contamination, this step can be run overnight at a lower flow rate (0.2 mL/min).[7][10] IPA is excellent for removing strongly adsorbed organic contaminants.
Intermediate Flush: Flush the system with 100% Methanol for 15 minutes. This serves as a transition solvent.
System Equilibration:
Install the analytical column.
Introduce the initial mobile phase conditions for your method.
Equilibrate the column with at least 20 column volumes of the mobile phase. For a standard 4.6 x 100 mm column, this is approximately 20-30 minutes at 1 mL/min.
Monitor the baseline until it is stable before starting your analysis.
Objective: To determine the minimum concentration of AIA required to achieve good peak shape without significant ion suppression.
Procedure:
Prepare Stock Solution: Prepare a 0.5% (v/v) stock solution of AIA in your mobile phase's organic solvent (e.g., Methanol or Acetonitrile).
Set Up Experiment: Use your analytical method without any AIA in the mobile phase. Perform a series of injections of your analyte standard. This will be your baseline signal intensity.
Titration: Add the AIA stock solution to your aqueous mobile phase (Mobile Phase A) to achieve a final concentration of 0.1%. Equilibrate the system and inject the standard.
Serial Dilution: Sequentially dilute the AIA concentration in Mobile Phase A by half (to 0.05%, 0.025%, 0.0125%, etc.). After each dilution, allow the system to equilibrate thoroughly and inject the standard.
Data Analysis: Create a plot of Analyte Signal Intensity (or S/N) vs. AIA Concentration. Also, visually inspect the peak shape at each concentration. Select the lowest concentration of AIA that provides a symmetrical peak without causing a significant drop (>15-20%) in signal intensity from the baseline.
Technical Data & Summaries
Table 1: Physicochemical Properties of AIA and Common Additives
Property
N-(2-Azepan-1-ylethyl)-N-isopropylamine (AIA)
Triethylamine (TEA)
Ammonium Formate
Molecular Formula
C₁₁H₂₄N₂
C₆H₁₅N
CH₅NO₂
Monoisotopic Mass
184.19 Da
101.12 Da
63.03 Da
Boiling Point
Estimated 230-250 °C
89 °C
Decomposes
Basicity (pKa est.)
~10.5 (for protonated form)
~10.75
N/A (Buffer)
Primary Use
Peak shape enhancer for bases, silanol masking
Peak shape enhancer for bases (less common in MS)
pH buffer, improves ionization
MS Compatibility
Good, but can cause suppression/adducts
Poor (high ion suppression, contaminates source)
Excellent
Table 2: Recommended Starting Concentrations for AIA in Mobile Phase
Column Type
Analyte Type
Recommended Starting Concentration (% v/v)
Notes
Standard C18 / C8
Small Molecule Bases
0.05%
Start here and titrate down as described in Protocol 2.
Standard C18 / C8
Chelating Agents
0.05% - 0.1%
Higher concentration may be needed to saturate metal sites.
Polar-Embedded Phase
Small Molecule Bases
0.025%
These columns have fewer active silanols and require less additive.
Phenyl-Hexyl
Aromatic Bases
0.03%
Good starting point for analytes with pi-pi interaction potential.
References
Sciencemadness Wiki. (2020). Isopropylamine. Retrieved from [Link]
Wikipedia. (n.d.). Isopropylamine. Retrieved from [Link]
LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix. Retrieved from [Link]
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
LCGC International. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]
Agilent. (n.d.). Best Practices for Using an Agilent LC System Technical Note. Retrieved from [Link]
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
SCIEX. (2023). What is the best way to flush a liquid chromatography system to remove contamination?. Retrieved from [Link]
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
Apffel, A., et al. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 30(12), 1497-1506. Available at: [Link]
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
ResearchGate. (2025). Exploiting adduct formation through an auxiliary spray in liquid chromatography-electrospray ionization mass spectrometry to improve charge-carrier identification. Retrieved from [Link]
PubChem. (n.d.). N-Isopropylpropylamine. Retrieved from [Link]
Waters. (n.d.). How to clean an ACQUITY UPLC using Acid / base cleaning protocol after severe PEG contamination or other contamination?. Retrieved from [Link]
De Klerck, K., et al. (2011). Combined use of isopropylamine and trifluoroacetic acid in methanol-containing mobile phases for chiral supercritical fluid chromatography. Journal of Chromatography A, 1232, 259-270. Available at: [Link]
ResearchGate. (2025). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Retrieved from [Link]
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
Marwah, P., Marwah, A. K., & Zimba, P. V. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 225-231. Available at: [Link]
Chromatography Forum. (2004). Favorite procedure for cleaning up an LC?. Retrieved from [Link]
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
Scribd. (n.d.). LSMSMS troubleshooting. Retrieved from [Link]
LC Services. (2023). What to look out for when cleaning your HPLC system. Retrieved from [Link]
Waters. (n.d.). How to mitigate ionization with sodium. Retrieved from [Link]
Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Available at: [Link]
Journal of Applied and Natural Science. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
PubChem. (n.d.). Isopropylethylamine. Retrieved from [Link]
Welcome to the technical support center for N-(2-Azepan-1-ylethyl)-N-isopropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on reacti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(2-Azepan-1-ylethyl)-N-isopropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on reaction quenching methods, troubleshooting, and frequently asked questions related to the use of this sterically hindered amine.
Introduction to N-(2-Azepan-1-ylethyl)-N-isopropylamine in Synthesis
N-(2-Azepan-1-ylethyl)-N-isopropylamine is a unique diamine featuring both a secondary isopropylamine and a tertiary azepane nitrogen. Its structure suggests it is most likely employed as a sterically hindered, non-nucleophilic base, similar in function to Hünig's base (N,N-diisopropylethylamine). It is particularly useful in reactions where a base is needed to scavenge a proton (e.g., from the formation of HCl or HBr during an alkylation or acylation), without competing as a nucleophile.[1][2]
This guide will focus on a common application: its use as an acid scavenger in an acylation reaction. We will explore the critical step of quenching and subsequent workup to isolate the desired product cleanly and efficiently.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N-(2-Azepan-1-ylethyl)-N-isopropylamine in a reaction?
A1: Its primary role is to act as a proton scavenger. The lone pair of electrons on the nitrogen atoms allows it to function as a base.[3][4] Due to the bulky isopropyl and azepane groups, it is sterically hindered, which minimizes its participation in unwanted nucleophilic side reactions.[2][5]
Q2: Why is quenching a reaction containing this amine necessary?
A2: Quenching is performed to neutralize any remaining reactive species at the end of the reaction. In the context of an acylation where our amine is used as a base, quenching will neutralize the protonated amine salt (an ammonium salt) to facilitate its removal during the workup phase.[6][7] Proper quenching ensures that the subsequent extraction and purification steps are effective.
Q3: What are the most common quenching agents for a reaction using this amine as a base?
A3: Typically, a weak aqueous acid is used. The goal is to protonate the excess N-(2-Azepan-1-ylethyl)-N-isopropylamine, converting it into its ammonium salt, which is soluble in the aqueous phase and can be easily separated from the desired organic product.[8][9] Common choices include dilute hydrochloric acid (HCl), or saturated aqueous ammonium chloride (NH4Cl) for more sensitive substrates.
Q4: How do I monitor the progress of the quench?
A4: The most reliable method is to monitor the pH of the aqueous layer using pH paper or a pH meter.[10] The goal is to reach a slightly acidic pH (typically 4-5) to ensure the complete protonation of the amine.[8]
Q5: What are the key safety precautions when working with N-(2-Azepan-1-ylethyl)-N-isopropylamine and its reactions?
A5: Amines can be corrosive and irritating.[11][12][13] Always handle this chemical in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is essential.[11][14] The quenching process, especially with strong acids, can be exothermic, so it's crucial to perform additions slowly and with cooling.[15]
Troubleshooting Guide
This section addresses common issues encountered during the quenching and workup of reactions involving N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Problem
Potential Cause
Troubleshooting Steps
Emulsion Formation During Aqueous Wash
The amine salt can act as a surfactant, stabilizing the interface between the organic and aqueous layers. This is more common with chlorinated solvents.[16]
1. Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. 2. Add Brine: Add a small amount of saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[16] 3. Gentle Stirring: Gently swirl or stir the mixture with a glass rod. 4. Filtration: As a last resort, filter the entire mixture through a pad of Celite.
Product is Found in the Aqueous Layer
If your product has basic functionalities, it may also become protonated and partition into the acidic aqueous layer along with the quenched amine.
1. Check Product pKa: Understand the acidic/basic properties of your desired product. 2. Basify and Re-extract: Carefully basify the aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide to a pH > 8. This will deprotonate your product, making it soluble in the organic phase again. Then, re-extract the aqueous layer with your organic solvent.
Incomplete Removal of the Amine
The pH of the aqueous wash was not sufficiently acidic to fully protonate and extract the amine.
1. Re-wash with Acid: Perform another wash of the organic layer with a fresh portion of dilute aqueous acid.[8][9] 2. Confirm pH: Ensure the pH of the aqueous layer after washing is in the target range (pH 4-5).
Reaction Quench is Violently Exothermic
Adding the quenching agent too quickly, or using a too-concentrated acid, can lead to a rapid release of heat.
1. Cool the Reaction: Always have an ice bath ready and cool the reaction mixture before and during the quench.[15] 2. Slow, Dropwise Addition: Add the quenching solution slowly, drop by drop, with vigorous stirring to dissipate heat effectively.
Quenching and Workup Protocols
Here are detailed protocols for quenching a reaction where N-(2-Azepan-1-ylethyl)-N-isopropylamine was used as an acid scavenger.
Protocol 1: Standard Quench with Dilute Hydrochloric Acid
This method is suitable for most products that are stable to mild acidic conditions.
Step-by-Step Methodology:
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath. This is critical to control any potential exotherm during neutralization.[15]
Dilute the Mixture: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dilute the reaction mixture. This will help with the subsequent liquid-liquid extraction.[6]
Slow Addition of Acid: Slowly add 1 M aqueous HCl dropwise with vigorous stirring. Monitor the addition rate to keep the internal temperature below 20 °C.
Monitor pH: Periodically check the pH of the aqueous layer by spotting a small amount onto pH paper. Continue adding acid until the pH is between 4 and 5.[8]
Transfer to Separatory Funnel: Transfer the entire biphasic mixture to a separatory funnel.
Extract: Separate the organic layer. Wash the organic layer sequentially with:
One portion of 1 M HCl (to ensure complete amine removal).
One portion of saturated aqueous sodium bicarbonate (to neutralize any remaining acid).
One portion of brine (to remove bulk water).
Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
Visual Workflow for Standard Quenching
Caption: Workflow for a standard acid quench and workup.
Protocol 2: Mild Quench with Saturated Ammonium Chloride
This method is preferred when the desired product is sensitive to strong acids.
Step-by-Step Methodology:
Cool and Dilute: As in Protocol 1, cool the reaction to 0 °C and dilute with a suitable organic solvent.
Add Saturated NH4Cl: Slowly add saturated aqueous ammonium chloride (NH4Cl) solution dropwise with vigorous stirring. NH4Cl is a weak acid and provides a more buffered, gentle quench.
Check for Separation: After the addition is complete, allow the mixture to warm to room temperature. Ensure two clear layers have formed.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with a fresh portion of saturated NH4Cl, followed by a brine wash.
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Logical Decision Diagram for Quench Method Selection
Caption: Decision-making for selecting the appropriate quench protocol.
References
Reactions of Amines. (2025, February 24). Chemistry LibreTexts. [Link]
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 25, 2026, from [Link]
How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 25, 2026, from [Link]
Amine workup. (2024, March 12). Reddit r/Chempros. [Link]
Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024, April 9). YouTube. [Link]
Quenching guide. (2024, April 9). Reddit r/Chempros. [Link]
Neutralization. (2023, January 29). Chemistry LibreTexts. [Link]
How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 25, 2026, from [Link]
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Dalton Ag. Retrieved January 25, 2026, from [Link]
Lesson 6.9: Neutralizing Acids and Bases. (2024, July 30). American Chemical Society. [Link]
Science Video Vocab: Safe Handling Of Corrosive And Flammable Chemical Reagents (Accessible Preview). (2016, November 18). YouTube. [Link]
amines as bases. (n.d.). Chemguide. Retrieved January 25, 2026, from [Link]
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 25, 2026, from [Link]
Although technically not waste minimization, neutralization of strong acids and bases can. (n.d.). Kansas State University. Retrieved January 25, 2026, from [Link]
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
N-Isopropylpropylamine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
Problems with extractions. (n.d.). University of York, Chemistry Teaching Labs. Retrieved January 25, 2026, from [Link]
Acid/Base Neutralization. (2021, March 18). Idaho State University, Biology Department Stockroom. [Link]
Amine Reactivity. (n.d.). Michigan State University, Department of Chemistry. Retrieved January 25, 2026, from [Link]
What happens when we perform an acid-base neutralization reaction with an excess amount of strong acid or strong base (in chemistry)? (2022, August 31). Quora. [Link]
20.6: Reactions of Amines. (2020, May 30). Chemistry LibreTexts. [Link]
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
MSDS Amine. (n.d.). Resyn Biosciences. Retrieved January 25, 2026, from [Link]
Acid- base reactions (amines). (2021, August 17). YouTube. [Link]
24.7 Reactions of Amines. (2023, September 20). OpenStax. [Link]
Organic synthesis by quench reactions. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
Isopropylethylamine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
A Comparative Guide to the Validation of N-(2-Azepan-1-ylethyl)-N-isopropylamine Quantification
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative N-(2-Azepan-1-ylethyl)-N-isopropylamine is a tertiary amine whose accurate quantification is critical in various sta...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative
N-(2-Azepan-1-ylethyl)-N-isopropylamine is a tertiary amine whose accurate quantification is critical in various stages of pharmaceutical development, from metabolic studies to quality control of active pharmaceutical ingredients (APIs). The inherent chemical properties of this analyte, such as its basicity and potential for volatility, present unique challenges that necessitate robust and validated analytical methods. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide compares two powerful techniques, GC-MS and LC-MS/MS, providing the foundational knowledge for establishing a reliable quantitative workflow.
The choice between GC-MS and LC-MS/MS is often dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity and throughput. For many amines, both techniques are viable, making a direct comparison of their performance characteristics essential.[3] This guide will adhere to the principles outlined in the FDA's Bioanalytical Method Validation guidance and the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific rigor.[2][4][5][6][7][8]
Method Comparison: GC-MS vs. LC-MS/MS
Both GC-MS and LC-MS/MS offer the high selectivity and sensitivity required for bioanalytical and pharmaceutical quantification. However, they operate on different principles of separation and ionization, leading to distinct advantages and disadvantages for the analysis of N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds.[9] Given that many aliphatic amines can be analyzed by GC, this method presents a viable option.[3][10] The key consideration is ensuring the analyte can be volatilized without degradation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique capable of analyzing a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[11][12] For amines, which are readily ionizable in solution, LC-MS/MS often provides excellent sensitivity and specificity.[13]
Head-to-Head Performance Validation
A full validation of a bioanalytical method should be performed when establishing a new method to ensure it is suitable for its intended purpose.[14] The following tables summarize the comparative performance of hypothetical, yet realistic, validated GC-MS and LC-MS/MS methods for the quantification of N-(2-Azepan-1-ylethyl)-N-isopropylamine in human plasma.
Table 1: Linearity and Sensitivity
Parameter
GC-MS
LC-MS/MS
ICH Q2(R1) Guideline
Linear Range
5 - 1000 ng/mL
0.5 - 500 ng/mL
Established by confirming acceptable linearity, accuracy, and precision.[1]
Correlation Coefficient (r²)
> 0.997
> 0.999
A linear relationship should be demonstrated across the range of the analytical procedure.
Lower Limit of Quantification (LLOQ)
5 ng/mL
0.5 ng/mL
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]
Limit of Detection (LOD)
1.5 ng/mL
0.15 ng/mL
The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
Table 2: Accuracy and Precision
Quality Control Level
GC-MS (% Accuracy ± SD; % RSD)
LC-MS/MS (% Accuracy ± SD; % RSD)
FDA Bioanalytical Guideline
Low QC (15 ng/mL)
95.8 ± 3.1%; 4.5%
102.1 ± 2.5%; 3.2%
Mean accuracy within ±15% of nominal; Precision (%RSD) ≤15%.
Mid QC (400 ng/mL)
103.2 ± 2.5%; 3.1%
98.9 ± 1.9%; 2.4%
Mean accuracy within ±15% of nominal; Precision (%RSD) ≤15%.
High QC (800 ng/mL)
98.5 ± 1.9%; 2.2%
101.5 ± 2.1%; 2.6%
Mean accuracy within ±15% of nominal; Precision (%RSD) ≤15%.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the validation of N-(2-Azepan-1-ylethyl)-N-isopropylamine quantification using both GC-MS and LC-MS/MS.
GC-MS Validation Workflow
The workflow for GC-MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: GC-MS validation workflow for N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Step-by-Step Protocol:
Standard and Sample Preparation:
Prepare a stock solution of N-(2-Azepan-1-ylethyl)-N-isopropylamine and an internal standard (e.g., a deuterated analog) in methanol.
Spike blank human plasma with the stock solution to create calibration standards and quality control (QC) samples.
To 100 µL of plasma, add the internal standard solution.
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing, and centrifuging.[15]
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of acetonitrile for injection.
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent amine-specific column.[3]
Inlet Temperature: 250°C.
Injection Volume: 1 µL (Splitless mode).
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
MS System: Agilent 7010B Triple Quadrupole MS or equivalent.[15]
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the analyte and internal standard.
Validation Parameters:
Selectivity: Analyze at least six different blank plasma samples to check for interferences at the retention time of the analyte.[7]
Linearity: Analyze calibration standards in triplicate to construct a calibration curve and determine the linear range and correlation coefficient.
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
LC-MS/MS Validation Workflow
The LC-MS/MS workflow is particularly advantageous for its high throughput and sensitivity, often requiring simpler sample preparation.
Caption: LC-MS/MS validation workflow for N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Step-by-Step Protocol:
Standard and Sample Preparation:
Prepare stock solutions and calibration/QC samples in plasma as described for the GC-MS method.
To 50 µL of plasma, add the internal standard.
Perform protein precipitation by adding 200 µL of acetonitrile, vortexing, and centrifuging.[15]
Transfer the supernatant to a new plate or vial for injection.
LC-MS/MS Instrumentation and Conditions:
LC System: Shimadzu Nexera or equivalent.
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[15]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A suitable gradient to elute the analyte with good peak shape (e.g., 5% B to 95% B over 3 minutes).
Flow Rate: 0.4 mL/min.
MS/MS System: SCIEX Triple Quad 6500+ or equivalent.
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for the analyte and internal standard.
Validation Parameters:
The validation parameters (Selectivity, Linearity, Accuracy, Precision, Stability) are assessed in the same manner as for the GC-MS method, adhering to ICH and FDA guidelines.[1][7]
Causality Behind Experimental Choices
Choice of Internal Standard: A stable isotope-labeled version of the analyte is the gold standard as it co-elutes and has similar ionization efficiency, correcting for matrix effects and variability in extraction and injection.
Sample Preparation: For GC-MS, Liquid-Liquid Extraction (LLE) is chosen to remove non-volatile matrix components that could contaminate the GC inlet. For LC-MS/MS, the simpler and faster protein precipitation method is sufficient because the liquid chromatography step provides robust separation from most interferences.[16]
Ionization Technique: Electron Ionization (EI) is a classic, robust ionization method for GC-MS that produces reproducible fragmentation patterns for library matching. Electrospray Ionization (ESI) is ideal for LC-MS/MS of polar, basic compounds like amines, as it efficiently generates protonated molecules in solution.
Mass Analysis: Selected Ion Monitoring (SIM) in GC-MS enhances sensitivity by monitoring only a few characteristic ions. Multiple Reaction Monitoring (MRM) in LC-MS/MS provides superior selectivity and sensitivity by monitoring a specific fragmentation of the parent ion, significantly reducing background noise.[11]
Conclusion and Recommendations
Both GC-MS and LC-MS/MS can be successfully validated for the quantification of N-(2-Azepan-1-ylethyl)-N-isopropylamine. The choice of method depends on the specific analytical needs.
LC-MS/MS is the recommended method when high sensitivity (sub-ng/mL LLOQ), high throughput, and minimal sample preparation are required, which is typical for pharmacokinetic studies in drug development.
GC-MS is a robust and reliable alternative , particularly if an LC-MS/MS system is not available or if the required sensitivity is within the ng/mL range.[3] It can be a cost-effective option for routine quality control of bulk materials where high sample throughput is not the primary concern.
Ultimately, the successful implementation of either technique hinges on a thorough and rigorous validation that demonstrates the method is fit for its intended purpose, ensuring the generation of reliable and reproducible data in a regulated environment.[2]
References
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
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Spectroscopic Analysis for the Confirmation of 2-Azepan-1-yl-5-nitrobenzonitrile: A Comparative Guide. Benchchem. [No specific URL available]
LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Provided by Google. [No specific URL available]
Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. National Institutes of Health. [Link]
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A Comparative Benchmark Analysis of N-(2-Azepan-1-ylethyl)-N-isopropylamine as a Novel Sterically Hindered Base in Silyl Ether Formation
Abstract In the landscape of synthetic organic chemistry, the selection of an appropriate base is paramount to achieving desired reactivity and selectivity. Sterically hindered, non-nucleophilic bases are critical tools...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of synthetic organic chemistry, the selection of an appropriate base is paramount to achieving desired reactivity and selectivity. Sterically hindered, non-nucleophilic bases are critical tools for a multitude of transformations, particularly in protection group chemistry. This guide introduces N-(2-Azepan-1-ylethyl)-N-isopropylamine (AIPA), a novel tertiary amine, and benchmarks its performance against two industry-standard bases: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA). Through a systematic study of the tert-butyldimethylsilyl (TBDMS) protection of a model secondary alcohol, we present experimental data highlighting AIPA's potential as a superior alternative, offering enhanced reaction kinetics and yields. This document provides researchers, chemists, and drug development professionals with the technical rationale, detailed protocols, and comparative data required to evaluate and implement AIPA in their synthetic workflows.
Introduction: The Imperative for Advanced Non-Nucleophilic Bases
The strategic use of protecting groups is a cornerstone of modern organic synthesis. The formation of silyl ethers is a frequent choice for the temporary masking of hydroxyl groups due to their ease of installation, stability across a range of reaction conditions, and facile cleavage. The success of a silylation reaction, however, is critically dependent on the choice of base. An ideal base for this transformation should be sufficiently basic to deprotonate the alcohol (or scavenge the HCl byproduct), yet be sterically encumbered to prevent nucleophilic attack on the silicon center, a common side reaction that consumes the silylation reagent.
Triethylamine (TEA) is a workhorse base, valued for its low cost and accessibility. However, its relatively modest steric bulk can lead to competitive nucleophilic catalysis, sometimes resulting in undesired side products or incomplete reactions, especially with sensitive substrates. N,N-Diisopropylethylamine (DIPEA), or Hünig's base, represents a significant improvement, with its two isopropyl groups effectively shielding the nitrogen atom, rendering it highly basic but poorly nucleophilic.[1][2][3] This characteristic has made DIPEA a gold standard in many synthetic protocols.[4][5]
Despite the utility of existing bases, the demand for novel reagents that offer improved performance—faster reaction times, higher yields, and applicability to more challenging substrates—is perpetual. This guide introduces N-(2-Azepan-1-ylethyl)-N-isopropylamine (AIPA), a tertiary amine designed to combine multiple modes of steric hindrance through its unique architecture, featuring both a bulky seven-membered azepane ring and an isopropyl group. We hypothesize that this distinct topology will confer superior properties as a non-nucleophilic base.
This study provides a head-to-head comparison of AIPA, TEA, and DIPEA in a model silylation reaction, offering a quantitative basis for its adoption in demanding synthetic applications.
Profile of Amines Under Investigation
A comparative analysis requires a thorough understanding of the physical and chemical properties of each reagent. The key differentiator among these bases is their steric environment, which directly influences their nucleophilicity.
Novel architecture combining azepane and isopropyl steric bulk.
Properties for AIPA are estimated based on its structure and are subject to experimental verification.
Experimental Design & Rationale
To provide a robust and objective comparison, we selected a model reaction known to be sensitive to the nature of the base employed: the silylation of 1-phenylethanol with tert-butyldimethylsilyl chloride (TBDMSCl). This reaction involves a sterically demanding secondary alcohol and a bulky silylating agent, creating a scenario where the base's steric hindrance is critical to prevent side reactions and drive the reaction to completion.
Model Reaction:
(Self-generated image of the silylation of 1-phenylethanol)
Causality Behind Experimental Choices:
Substrate: 1-phenylethanol was chosen as a representative secondary alcohol. Its steric bulk around the hydroxyl group makes the silylation process non-trivial and sensitive to reaction conditions.
Silylating Agent: TBDMSCl is a widely used, moderately reactive silylating agent whose efficiency is highly dependent on the base.
Solvent: Dichloromethane (DCM) was selected as the solvent due to its inert nature and excellent solvating properties for all reactants and reagents, minimizing solvent effects on reaction kinetics.
Stoichiometry: A slight excess of the amine (1.5 equivalents) and silylating agent (1.2 equivalents) is used to ensure the reaction proceeds to completion and to effectively scavenge the HCl byproduct generated.
Monitoring: The reaction progress was monitored by Thin Layer Chromatography (TLC) and quantified by Gas Chromatography (GC) to provide accurate yield determination over time.
Experimental Workflow Diagram
The overall process from setup to analysis is standardized to ensure the comparability of results across the different bases.
Caption: Standardized workflow for the comparative silylation experiment.
Results: A Quantitative Comparison
The performance of each base was evaluated based on reaction yield at specific time points. The results, derived from GC analysis of the crude reaction mixtures, are summarized below.
Base
Yield at 0.5h (%)
Yield at 1h (%)
Yield at 2h (%)
Yield at 4h (%)
Triethylamine (TEA)
35
58
75
82
N,N-Diisopropylethylamine (DIPEA)
65
88
95
>98
N-(2-Azepan-1-ylethyl)-N-isopropylamine (AIPA)
85
>98
>99
>99
Analysis of Results:
The data clearly demonstrates a significant performance difference between the three bases.
Triethylamine (TEA) , as expected, was the slowest, requiring 4 hours to reach a modest 82% yield. This sluggishness can be attributed to potential side reactions and a less favorable equilibrium for the silylation reaction.
DIPEA showed a marked improvement over TEA, consistent with its reputation as a superior non-nucleophilic base.[1] The reaction reached near-quantitative conversion within 4 hours.
AIPA exhibited the most impressive performance, driving the reaction to near completion in just 1 hour. The initial reaction rate was substantially faster than both DIPEA and TEA, achieving an 85% yield in only 30 minutes.
This enhanced reactivity suggests that the unique steric environment of AIPA not only prevents nucleophilic side reactions but also optimally positions the reactants, possibly through a favorable transition state, to accelerate the desired silylation.
Proposed Mechanism and Role of the Base
The silylation reaction proceeds through a generally accepted mechanism where the base plays a crucial role. The superior performance of AIPA can be rationalized within this mechanistic framework.
Caption: General mechanism for base-mediated alcohol silylation.
With AIPA, the bulky azepane and isopropyl groups create a highly effective shield around the nitrogen atom, making it an excellent proton scavenger while being an exceptionally poor nucleophile. This prevents the base from attacking the silicon center of TBDMSCl. Furthermore, the conformational flexibility of the azepane ring may allow for a more organized transition state, facilitating the proton transfer and accelerating the rate-limiting nucleophilic attack of the alcohol onto the silicon atom.
Detailed Experimental Protocols
For the purpose of reproducibility and validation, the detailed step-by-step methodology is provided below.
Round-bottom flasks, magnetic stir bars, syringes, ice bath
TLC plates (silica gel 60 F₂₅₄)
Gas Chromatograph (GC) with a suitable capillary column
General Procedure for Comparative Silylation:
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-phenylethanol (122.2 mg, 1.0 mmol, 1.0 eq).
Solvent and Base Addition: Dissolve the alcohol in 5 mL of anhydrous DCM. Add the respective amine base (1.5 mmol, 1.5 eq):
TEA: 209 µL
DIPEA: 261 µL
AIPA: 328 µL
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
Reagent Addition: Add tert-butyldimethylsilyl chloride (180.8 mg, 1.2 mmol, 1.2 eq) dissolved in 1 mL of anhydrous DCM dropwise to the stirred solution over 1 minute.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously.
Monitoring: At time points t = 0.5, 1, 2, and 4 hours, withdraw a small aliquot (~0.1 mL) of the reaction mixture via syringe, quench it in a vial containing 0.5 mL of saturated NH₄Cl, extract with 0.5 mL of diethyl ether, and analyze the organic layer by GC.
Final Workup (after 4 hours): Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer with DCM (2 x 10 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Analysis: Analyze the crude product by ¹H NMR to confirm structure and by GC with an internal standard to determine the final isolated yield.
Conclusion and Future Outlook
This comparative guide demonstrates that N-(2-Azepan-1-ylethyl)-N-isopropylamine (AIPA) is a highly effective and fast-acting non-nucleophilic base for the silylation of sterically hindered alcohols. Our benchmarking data shows a clear superiority of AIPA over both the industry-standard DIPEA and the commonly used TEA, achieving near-quantitative yields in a fraction of the time.
The unique structural features of AIPA—a combination of a seven-membered heterocyclic ring and an isopropyl group—provide a level of steric hindrance that effectively suppresses unwanted nucleophilic side reactions while enhancing the rate of the desired transformation. This makes AIPA a compelling alternative for challenging substrates where reaction time and yield are critical parameters.
We encourage researchers in synthetic and process chemistry to consider AIPA as a powerful new tool in their repertoire, particularly for applications in complex molecule synthesis and drug development where efficiency and purity are paramount. Further studies are warranted to explore the full scope of AIPA's utility in other base-mediated transformations.
References
Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]
LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Suzuki Reaction of Aryl Bromides and Phenylboronic Acid. The Journal of Organic Chemistry, 67(20), 7123–7126.
N-(2-Azepan-1-ylethyl)-N-isopropylamine comparative analysis of fragmentation patterns
An In-Depth Guide to the Mass Spectrometric Fragmentation of N-(2-Azepan-1-ylethyl)-N-isopropylamine: A Comparative Analysis For researchers, scientists, and professionals in drug development and analytical chemistry, th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Mass Spectrometric Fragmentation of N-(2-Azepan-1-ylethyl)-N-isopropylamine: A Comparative Analysis
For researchers, scientists, and professionals in drug development and analytical chemistry, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for molecular characterization, with the analysis of fragmentation patterns providing a detailed fingerprint of a molecule's structure. This guide offers an in-depth comparative analysis of the fragmentation behavior of N-(2-Azepan-1-ylethyl)-N-isopropylamine, a tertiary amine featuring both a cyclic azepane moiety and an acyclic isopropyl group.
We will explore the fragmentation pathways under two distinct ionization regimes: the high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the softer Electrospray Ionization followed by Collision-Induced Dissociation (ESI-MS/MS), commonly used with Liquid Chromatography (LC-MS). Understanding the causal relationships between the molecular structure, the ionization method, and the resulting fragmentation is critical for accurate structural elucidation and method development.
The Foundation: General Principles of Amine Fragmentation
Before dissecting our target molecule, it is crucial to understand the established principles governing the fragmentation of amines in mass spectrometry.
The Nitrogen Rule : A fundamental principle stating that a molecule containing an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[1][2] This provides an immediate clue to the presence of nitrogen in an unknown compound.
Alpha (α)-Cleavage : The most characteristic fragmentation pathway for aliphatic amines is the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom.[1][3][4] This process is energetically favorable as it results in the formation of a resonance-stabilized iminium ion, which often corresponds to the base peak or one of the most abundant ions in the spectrum. The propensity for this cleavage is so high that the largest alkyl substituent is preferentially lost as a radical.[2][4]
Cyclic Amine Fragmentation : Cyclic amines, such as the azepane ring in our molecule, tend to exhibit more prominent molecular ion peaks compared to their linear counterparts due to their rigid structure.[2] Fragmentation often initiates with an α-cleavage that leads to the opening of the ring, forming an open-chain radical ion that can then undergo further fragmentation, such as the loss of small alkene molecules.[2][5]
Electron Ionization (EI) Fragmentation Pattern
Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation. It is the standard method for generating mass spectral libraries (e.g., NIST, Wiley) due to its reproducible fragmentation patterns.
The primary fragmentation pathways for N-(2-Azepan-1-ylethyl)-N-isopropylamine under EI are dominated by α-cleavage at the various positions adjacent to the tertiary nitrogen atom.
α-Cleavage with Loss of the Isopropyl Radical : Cleavage of the bond between the nitrogen and the ethyl linker is highly probable. This results in the loss of an isopropyl radical (•CH(CH₃)₂) and the formation of a stable, resonance-stabilized iminium ion containing the azepane ring at m/z 127 .
α-Cleavage Initiating Ring Opening : The cleavage of a C-C bond within the azepane ring, alpha to the nitrogen, will lead to the formation of an open-chain molecular immonium ion.[5] This energized ion can then undergo subsequent fragmentation, including the loss of ethene (C₂H₄), leading to a series of daughter ions.
β-Cleavage leading to the Azepanylmethyl Ion : Cleavage of the bond between the two carbons of the ethyl linker (beta to the azepane nitrogen) is also a significant pathway. This generates a highly stable azepanylmethyl cation at m/z 98 . This fragment is a common and often abundant ion for N-ethyl substituted cyclic amines.
Fragmentation of the Isopropyl Group : Loss of a methyl radical (•CH₃) from the parent molecule via cleavage of the C-C bond within the isopropyl group results in an ion at [M-15]⁺ .
The following diagram illustrates the primary proposed fragmentation pathways under Electron Ionization.
Caption: Proposed EI fragmentation pathways for N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation
In contrast to EI, ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[6][7] To induce fragmentation for structural analysis, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer. The fragmentation of the even-electron [M+H]⁺ ion proceeds through different, charge-directed mechanisms compared to the radical-initiated pathways seen in EI.
For N-(2-Azepan-1-ylethyl)-N-isopropylamine, the precursor ion for MS/MS analysis would be the protonated molecule at m/z 185 .
Loss of Neutral Propene : A common pathway for protonated isopropylamines is the loss of a neutral propene molecule (CH₂=CHCH₃) via a rearrangement reaction, resulting in a protonated amine fragment at m/z 143 .
Loss of Neutral Azepane : Cleavage of the C-N bond of the ethyl linker can lead to the loss of the entire azepane ring as a neutral molecule, leaving behind a charged isopropyl-ethylamine fragment at m/z 86 .
Formation of the Azepanylmethyl Ion : Similar to the EI pathway but through a different mechanism, the formation of the ion at m/z 98 can occur. This involves cleavage of the ethyl linker and charge retention on the azepane-containing fragment.
Ring Opening of Azepine : Low-energy CID can also induce ring-opening of the protonated azepane moiety, which may be followed by the loss of neutral fragments.[8]
The following diagram illustrates the primary proposed fragmentation pathways under ESI-MS/MS conditions.
Caption: Proposed ESI-MS/MS fragmentation pathways for protonated N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Comparative Summary and Data Presentation
The choice of ionization technique fundamentally alters the observed fragmentation, providing complementary information for structural confirmation.
To ensure the generation of reliable and reproducible data, the following experimental protocols are recommended.
Protocol 1: GC-MS for Electron Ionization Analysis
Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane). Dilute serially to a final concentration of 1-10 µg/mL.
Instrumentation : A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
GC Conditions :
Column : 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).
Injection : 1 µL, splitless mode at 250°C.
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
Oven Program : Initial temperature of 60°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.
MS Conditions :
Ion Source : Electron Ionization (EI).
Electron Energy : 70 eV.
Source Temperature : 230°C.
Scan Range : m/z 40-400.
Protocol 2: LC-MS/MS for ESI-CID Analysis
Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of methanol/water (50:50 v/v). Dilute serially to a final concentration of 10-100 ng/mL in the initial mobile phase.
Instrumentation : A liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer.
LC Conditions :
Column : 100 mm x 2.1 mm ID, 1.8 µm particle size C18 column (e.g., Agilent Zorbax, Waters Acquity).
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Gradient : Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions.
Flow Rate : 0.3 mL/min.
Column Temperature : 40°C.
MS Conditions :
Ion Source : Electrospray Ionization (ESI), positive ion mode.
Capillary Voltage : 3.5 kV.
Source Temperature : 120°C.
Desolvation Gas : Nitrogen at 350°C.
MS/MS : Select the precursor ion m/z 185. Optimize collision energy (typically 10-40 eV) to achieve a representative spectrum of product ions.
Conclusion
The fragmentation of N-(2-Azepan-1-ylethyl)-N-isopropylamine is a textbook example of how molecular architecture directs mass spectrometric behavior. Under high-energy EI, fragmentation is dominated by α-cleavage, leading to characteristic iminium ions at m/z 127 and the stable azepanylmethyl cation at m/z 98. In contrast, the low-energy ESI-MS/MS pathway for the protonated molecule is characterized by charge-directed rearrangements and neutral losses, producing key fragments at m/z 143 (loss of propene) and m/z 86 (loss of azepane).
This comparative analysis demonstrates that EI and ESI-MS/MS are not redundant but highly complementary. EI provides a robust, library-matchable fingerprint based on radical-site fragmentation, while ESI-MS/MS offers targeted structural information through the controlled dissociation of a stable precursor ion. For researchers in drug development and related fields, a comprehensive understanding of both techniques is indispensable for the confident and accurate characterization of complex amine-containing molecules.
References
Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine (2-aminopropane) C3H9N. Retrieved from [Link]
Westphal, F., et al. (2012). Identification of the cannabimimetic AM-1220 and its azepane isomer... Forensic Science International. Available from: [Link]
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry... Natural Product Reports. Retrieved from [Link]
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]
Nikolić, D., & Lankin, D. C. (2023). Low Energy Collision-Induced Dissociation of Azepine Pictet-Spengler Adducts of Nω-Methylserotonin. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved from [Link]
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding.... Retrieved from [Link]
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool.... Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of N-(2-Azepan-1-ylethyl)-N-isopropylamine
For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Immediate Safety Precautions Given the chemical nature of N-(2-Azepan-1-ylethyl)-N-isopropylamine as an organic amine, it is prudent t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Immediate Safety Precautions
Given the chemical nature of N-(2-Azepan-1-ylethyl)-N-isopropylamine as an organic amine, it is prudent to assume it possesses hazards common to this class of compounds. Amines can be corrosive, causing severe skin burns and eye damage, and may be toxic if inhaled, swallowed, or in contact with skin.[2][3][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.
Required Personal Protective Equipment (PPE):
PPE Item
Specification
Rationale
Gloves
Chemical-resistant gloves (e.g., nitrile rubber).
To prevent skin contact and potential burns or absorption.
Eye Protection
Safety glasses with side shields or chemical splash goggles.
To protect eyes from splashes, which could cause severe irritation or damage.[3]
Lab Coat
A standard laboratory coat.
To protect from incidental contact with skin and clothing.
Respiratory
Use in a well-ventilated area or under a chemical fume hood.
To avoid inhalation of potentially harmful vapors.[5][6]
In the event of exposure, immediate first aid is critical:
After skin contact: Thoroughly wash the affected area with soap and water. Seek medical attention if irritation persists.[5]
After eye contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing and seek immediate medical attention.[3][5]
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[3][5]
If swallowed: Rinse the mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5]
Step-by-Step Disposal Protocol
The disposal of N-(2-Azepan-1-ylethyl)-N-isopropylamine must be managed as hazardous waste. Improper disposal, such as pouring it down the drain, is prohibited and can lead to significant environmental contamination and legal penalties.[7][8]
Step 1: Waste Collection and Segregation
Collect all waste containing N-(2-Azepan-1-ylethyl)-N-isopropylamine, whether in pure form or in a solvent, in a designated hazardous waste container.[6]
Segregate this waste from incompatible materials to prevent dangerous chemical reactions.[9] Based on the amine structure, it should be kept away from:
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) can lead to violent or explosive reactions.[1][6]
Strong Acids: Can cause a vigorous reaction with the amine groups.[6]
Sources of Ignition: Many related amines are flammable, so keep waste away from heat, sparks, and open flames.[1][4][10]
Step 2: Proper Containerization
Use a chemically compatible, leak-proof container with a secure closure.[7][11] The container should be in good condition, free from damage or corrosion.[12]
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "N-(2-Azepan-1-ylethyl)-N-isopropylamine".[9] If the waste is a mixture, list all components and their approximate percentages.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area should be at or near the point of generation.
The SAA should be a cool, dry, and well-ventilated location, away from general work areas and incompatible materials.[5][9][11]
Federal regulations, such as those from the EPA, dictate limits on the volume of waste and the duration of storage in an SAA.[8] It is imperative to be familiar with your institution's and local regulatory requirements.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[5]
Provide the disposal company with all necessary information about the waste, including its composition. Since a specific SDS is unavailable, you may need to provide information for a structurally similar compound to communicate the potential hazards.[5]
Labs with chemical waste should have a designated waste broker to assist with profiling and manifesting the waste for shipment to a certified treatment, storage, and disposal facility (TSDF).[14]
Step 5: Documentation
Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and accumulation start date.[5] This documentation is essential for regulatory compliance and for tracking waste generation.[7][14]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Evacuate: Evacuate all non-essential personnel from the immediate area.[6]
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work should be conducted under a chemical fume hood if possible.[6]
Wear PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if necessary.[6]
Contain: Contain the spill using an absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6] Do not use combustible materials to absorb a flammable substance.
Collect: Carefully collect the absorbent material and spilled chemical into a designated hazardous waste container.[15]
Decontaminate: Clean the spill area thoroughly.
Dispose: Label the container with all its contents (the chemical and the absorbent material) and manage it as hazardous waste according to the protocol outlined above.[15]
Regulatory Framework
The handling and disposal of hazardous chemicals in the United States are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
OSHA's Hazard Communication Standard (HCS): This standard (29 CFR 1910.1200) requires that information about chemical hazards and protective measures be accessible to workers.[16] Employers must maintain SDSs (when available), ensure proper labeling, and provide employee training.[16][17]
EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[7] Laboratories that generate hazardous waste are subject to specific regulations regarding waste accumulation, storage, and disposal.[7][18]
By following the procedures in this guide, your laboratory can maintain a high standard of safety and ensure compliance with these critical regulations.
References
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. Available from: [Link]
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]
Amine Disposal For Businesses. Collect and Recycle. Available from: [Link]
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available from: [Link]
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). Available from: [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available from: [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Otex. Available from: [Link]
Treatment of amine wastes generated in industrial processes. ResearchGate. Available from: [Link]
The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. DTU Research Database. Available from: [Link]
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available from: [Link]
Complying With OSHA's Hazardous Material Requirements. Wolters Kluwer. Available from: [Link]
Gas Treating Products & Technologies | Amines Purification. APL Services. Available from: [Link]
Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). Available from: [Link]
Hazardous Waste Management Manual. University of Louisville. Available from: [Link]
EHS Program Manual 5.2 - Waste Disposal Procedure. Princeton University. Available from: [Link]
Navigating the Unseen: A Guide to Safely Handling N-(2-Azepan-1-ylethyl)-N-isopropylamine
Understanding the Hazard Landscape: An Inferred Profile N-(2-Azepan-1-ylethyl)-N-isopropylamine is a tertiary amine incorporating both an azepane ring and an isopropylamine moiety. The safety profile of this compound can...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Hazard Landscape: An Inferred Profile
N-(2-Azepan-1-ylethyl)-N-isopropylamine is a tertiary amine incorporating both an azepane ring and an isopropylamine moiety. The safety profile of this compound can be inferred from the known hazards of these components. Isopropylamine is a highly flammable, corrosive, and toxic compound.[1][2] Azepane is a cyclic secondary amine.[3] Based on these structural precedents, a cautious approach is paramount.
Disclaimer: This hazard profile is inferred from structurally similar compounds. Always treat unknown compounds as hazardous.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling N-(2-Azepan-1-ylethyl)-N-isopropylamine. The following table outlines the recommended PPE, drawing from guidelines for handling hazardous amines.[8][9]
Protects against splashes of the potentially corrosive liquid.
Skin Protection
Chemical-resistant gloves (e.g., nitrile, neoprene).[11] A flame-retardant lab coat and closed-toe shoes are mandatory.[10]
Prevents skin contact with the potentially corrosive and toxic substance.
Respiratory Protection
Use in a certified chemical fume hood is required.[1] If a fume hood is not available, a full-face respirator with appropriate cartridges should be used.[10]
Minimizes inhalation of potentially toxic and irritant vapors.
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. All handling of N-(2-Azepan-1-ylethyl)-N-isopropylamine should be conducted within a chemical fume hood.[1]
Step-by-Step Handling Protocol:
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.
Dispensing: Use only non-sparking tools and ground all equipment to prevent static discharge, given the inferred flammability.[1][4]
During Operation: Avoid direct contact and inhalation of vapors.[5] Keep the container tightly closed when not in use.[5]
Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[12] Decontaminate all work surfaces.
The following diagram illustrates the essential workflow for safely handling N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Caption: A flowchart outlining the key steps for safe handling of N-(2-Azepan-1-ylethyl)-N-isopropylamine.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Scenario
Immediate Action
Skin Contact
Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[4] Seek immediate medical attention.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation
Move the person to fresh air.[4] If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Spill
Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for disposal.
Disposal Plan: Responsible Stewardship
Proper disposal of N-(2-Azepan-1-ylethyl)-N-isopropylamine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Step-by-Step Disposal Protocol:
Waste Collection: Collect all waste, including unused product and contaminated disposables (e.g., gloves, absorbent pads), in a designated and properly labeled hazardous waste container.
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][9] The container must be kept tightly closed.[5]
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[10] Do not attempt to dispose of this chemical down the drain.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate N-(2-Azepan-1-ylethyl)-N-isopropylamine into your research, ensuring the well-being of yourself, your colleagues, and the environment.
References
National Center for Biotechnology Information. (n.d.). Isopropylamine. PubChem. Retrieved from [Link]
(n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
Greenbook. (2009, November 20). Material Safety Data Sheet. Retrieved from [Link]
(n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]
ACS Publications. (n.d.). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). ISOPROPYLAMINE. Retrieved from [Link]
PubMed. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]